molecular formula C21H23N5O6 B12062873 Pemetrexed-5-methyl ester

Pemetrexed-5-methyl ester

Cat. No.: B12062873
M. Wt: 441.4 g/mol
InChI Key: KHRSEJRFFOKXIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Antifolate Chemistry and Pemetrexed (B1662193) Analogues

Pemetrexed-5-methyl ester belongs to the family of antifolates, compounds that interfere with the metabolic processes involving folic acid. dntb.gov.uaaacrjournals.org The parent compound, Pemetrexed, is a multi-targeted antifolate that inhibits several key enzymes essential for the synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides, which are the building blocks of DNA and RNA. dntb.gov.uamdpi.comnih.gov This inhibition disrupts the replication of rapidly dividing cells, a hallmark of cancer. The core structure of Pemetrexed is a pyrrolo[2,3-d]pyrimidine nucleus linked to a benzoyl-L-glutamic acid moiety. nih.gov

The glutamic acid portion of Pemetrexed has two carboxylic acid groups. This compound is the compound where the carboxylic acid at the 5-position (the gamma-carboxyl group) of the glutamic acid residue is esterified with a methyl group. lgcstandards.comqcchemical.com The chemical structure and properties of this monoester place it firmly within the class of Pemetrexed analogues. The synthesis of Pemetrexed and its analogues often involves the use of esterified forms of the glutamic acid side chain, such as dimethyl or diethyl esters, to facilitate chemical reactions and improve solubility during the synthetic process. google.com These ester groups are typically removed in the final steps to yield the active dicarboxylic acid form. Therefore, mono- and di-esters of Pemetrexed are common intermediates and byproducts in its synthesis. mdpi.comnih.gov

The study of such analogues is crucial for understanding structure-activity relationships, optimizing synthetic routes, and developing new antifolate agents. mdpi.comtaylorandfrancis.com

Role as a Synthetic Intermediate, Derivative, or Impurity in Pemetrexed Research

This compound is recognized in scientific literature and by chemical suppliers primarily in three interconnected roles:

Synthetic Intermediate: Esterification of the carboxylic acid groups of the glutamic acid moiety is a common strategy in the synthesis of Pemetrexed. google.comdrugfuture.com Using a monoester like the 5-methyl ester could be a deliberate step in a synthetic route to control the reactivity of the different carboxylic acid groups. While the use of diethyl and dimethyl esters is more commonly documented, the principle of using ester protecting groups applies. These intermediates are crucial for achieving the final molecular structure of Pemetrexed efficiently.

Derivative for Research: As a distinct chemical entity, this compound can be used as a starting point for the creation of other novel Pemetrexed derivatives. Researchers might modify the remaining free carboxylic acid group or other parts of the molecule to explore how these changes affect the compound's properties. This exploration is fundamental to the discovery of new potential therapeutic agents.

Process-Related Impurity: In the large-scale production of Pemetrexed, the incomplete hydrolysis of a dimethyl ester intermediate can lead to the formation of mono-methyl esters, including this compound. mdpi.com The presence of such impurities is a critical aspect of pharmaceutical quality control, as their levels must be carefully monitored and controlled to ensure the safety and efficacy of the final drug product. mdpi.com The identification and synthesis of these impurities are necessary to develop analytical standards for their detection. mdpi.comsigmaaldrich.com Several sources identify this compound, also known as Pemetrexed Monomethyl Ester 2, as a known impurity of Pemetrexed. synthinkchemicals.comsimsonpharma.com

Data Tables

The following tables provide key information regarding this compound and related compounds.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource(s)
Chemical Name (S)-2-(4-(2-(2-amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)-5-methoxy-5-oxopentanoic acid qcchemical.com
CAS Number 1265908-64-2 qcchemical.comaxios-research.comskpharmatech.in
Molecular Formula C₂₁H₂₃N₅O₆ qcchemical.comaxios-research.comskpharmatech.in
Molecular Weight 441.44 g/mol synthinkchemicals.com
Alternate CAS (Na Salt) 1265908-60-8 axios-research.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H23N5O6

Molecular Weight

441.4 g/mol

IUPAC Name

2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]-5-methoxy-5-oxopentanoic acid

InChI

InChI=1S/C21H23N5O6/c1-32-15(27)9-8-14(20(30)31)24-18(28)12-5-2-11(3-6-12)4-7-13-10-23-17-16(13)19(29)26-21(22)25-17/h2-3,5-6,10,14H,4,7-9H2,1H3,(H,24,28)(H,30,31)(H4,22,23,25,26,29)

InChI Key

KHRSEJRFFOKXIA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC(C(=O)O)NC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)NC(=N3)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Strategies for Pemetrexed-5-methyl ester Synthesis

The creation of this compound can be approached through several synthetic strategies, each with distinct advantages and challenges. These methods range from direct chemical reactions to modifications of precursor molecules.

Direct esterification involves the reaction of the free carboxylic acid group of Pemetrexed (B1662193) with methanol (B129727) to form the corresponding methyl ester. While specific documented examples for this compound are not prevalent in the reviewed literature, the principles of Fischer-Speier esterification are applicable. This would typically involve reacting Pemetrexed diacid with an excess of methanol under acidic catalysis. The selective esterification of the γ-carboxylic acid over the α-carboxylic acid of the glutamate (B1630785) moiety would be a significant challenge, likely requiring advanced protecting group strategies to achieve regioselectivity. The methylation of carboxylic acids using reagents like potassium hydroxide (B78521) in methyl sulfoxide (B87167) and iodomethane (B122720) represents a mild alternative that could potentially be adapted for this purpose. researchgate.net

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. masterorganicchemistry.com This presents a viable route to this compound, particularly starting from the more commonly synthesized Pemetrexed diethyl ester. The reaction can be catalyzed by either acids or bases. masterorganicchemistry.com

Under acidic conditions, the carbonyl oxygen of the ester is protonated, increasing its electrophilicity and facilitating nucleophilic attack by methanol. masterorganicchemistry.com Basic conditions, employing a catalyst like sodium methoxide (B1231860), involve the direct nucleophilic attack of the methoxide ion on the ester carbonyl. masterorganicchemistry.com To drive the reaction toward the desired methyl ester, methanol is often used in large excess as the solvent. masterorganicchemistry.com The use of catalysts like dipotassium (B57713) hydrogen phosphate (B84403) (K₂HPO₄) has also been shown to be effective for mild transesterification reactions to produce methyl esters. thieme-connect.de This method could be applied to convert Pemetrexed diethyl ester into this compound.

It has been noted that transesterification can occur as a side reaction in syntheses using mixed alcohol solvents, leading to a mixture of ester products. nih.gov

A robust and frequently described method for synthesizing Pemetrexed analogues involves building the molecule from a pyrrolopyrimidine precursor. researchgate.net This strategy offers precise control over the final structure.

The synthesis often begins with the construction of a key intermediate, 4-[2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid methyl ester. portico.org This intermediate is formed through the cyclization of precursors like a 2-bromo-3-formylpropyl derivative with 2,4-diamino-6-hydroxypyrimidine. portico.org

Once this benzoic acid methyl ester intermediate is obtained, it is typically saponified to the corresponding carboxylic acid. portico.org This acid is then coupled with the desired amino acid ester, such as L-glutamic acid diethyl ester, using a coupling agent like 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT). mdpi.comgoogle.com To specifically synthesize this compound via this route, one would couple the activated benzoic acid intermediate with a suitably protected L-glutamic acid-5-methyl ester. Subsequent deprotection would yield the final product. This multi-step approach is a cornerstone in the synthesis of Pemetrexed and its derivatives. mdpi.comacs.orgacs.org

Transesterification Reactions

Chemical Reactivity and Degradation Pathways

This compound, like its parent compound, is susceptible to degradation under certain conditions. Understanding its reactivity is crucial for its handling and analysis.

The stability of the Pemetrexed molecule is significantly influenced by pH. nih.gov The ester group of this compound is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol (methanol). While specific kinetic data for the 5-methyl ester is not detailed in the available research, the general hydrolysis behavior of Pemetrexed and other esters provides insight.

Ester hydrolysis can be catalyzed by both acid and base. researchgate.netamelica.org Under acidic conditions, Pemetrexed is known to undergo decarboxylation of the glutamic acid moiety. nih.govgoogle.com Under alkaline conditions, the primary degradation pathway involves the hydrolysis of the side-chain amide, followed by deamination. nih.gov It is expected that the ester group would also be readily hydrolyzed under these basic conditions.

Forced degradation studies on Pemetrexed have identified several degradation products under various stress conditions, as summarized in the table below.

Stress ConditionMajor Degradation ProductsReference
Acidic HydrolysisDecarboxylation products (des-glutamate, glutamic acid) nih.gov
Alkaline HydrolysisSide-chain amide hydrolysis products, deamination products nih.gov
Oxidationα-hydroxy lactams, keto-pemetrexed, oxidative dimers nih.gov

This table outlines the degradation products observed for the parent compound, Pemetrexed, under forced degradation studies.

The methyl ester group of this compound can potentially undergo transesterification with other alcohols. This reaction is typically an equilibrium process. masterorganicchemistry.comresearchgate.net The position of the equilibrium is influenced by the relative concentrations of the reacting alcohol and methanol, as well as the thermodynamic stability of the starting materials and products.

To favor the formation of a new ester, the reacting alcohol is often used as the solvent to shift the equilibrium forward. masterorganicchemistry.com The reaction can be catalyzed by acids or bases, or by specific catalysts like tin compounds or Lewis acids. researchgate.net The steric bulk of the incoming alcohol can affect the reaction rate; less hindered primary alcohols would be expected to react more readily than bulky secondary or tertiary alcohols. This reactivity allows for the potential conversion of this compound into a variety of other esters, should such compounds be desired for further research or as synthetic intermediates.

Hydrolysis Kinetics and Products in Research Conditions

Preparation and Characterization of Related Analogues and Derivatives for Research

The synthesis of analogues and derivatives of pemetrexed is a significant area of research, aimed at exploring structure-activity relationships (SAR), overcoming transport-related resistance, and improving physicochemical properties. These studies involve modifying the core pyrrolo[2,3-d]pyrimidine scaffold, the glutamate side chain, or the benzoyl linker to generate novel compounds for investigation.

6-Methyl Substituted Pyrrolo[2,3-d]pyrimidine Analogues

A notable area of research involves the introduction of a methyl group at the 6-position of the pyrrolo[2,3-d]pyrimidine ring of pemetrexed and related antifolates. nih.govacs.org The primary goal of this modification was to investigate the impact on drug transport mechanisms, particularly to reduce uptake by the ubiquitously expressed reduced folate carrier (RFC) while maintaining affinity for tumor-selective transporters like the proton-coupled folate transporter (PCFT) and folate receptors (FRs). nih.govacs.org

The synthesis of these 6-methyl analogues involves a multi-step process. A key step is the Fischer indole (B1671886) cyclization. nih.govacs.org The process starts with the condensation of ketones with a hydrazine (B178648) intermediate under reflux in 2-methoxyethanol (B45455) to yield key pyrimidine (B1678525) hydrazone intermediates. nih.govacs.org These hydrazones then undergo regioselective cyclization via thermolysis in diphenyl ether to form the desired 5-substituted, 2-amino-4-oxo-6-methyl pyrrolo[2,3-d]pyrimidines. nih.govacs.org Subsequent steps involve coupling with a glutamate ester and saponification to yield the final diacid compounds. nih.govacs.org

Research findings indicate that the 6-methyl substitution successfully abolishes transport by RFC, which is attributed to steric repulsion in the transporter's scaffold binding site. acs.org Despite this, the modification has a modest impact on transport via FRs or PCFT, thereby creating a more tumor-selective profile. acs.org Comparative studies showed that the 6-methyl substituted compounds were significantly more potent than their non-methylated parent compounds against IGROV1 human ovarian cancer cells. nih.gov

Interactive Table 1: Comparison of 6-des-methyl and 6-methyl Pemetrexed Analogues

Users can sort and filter the data by clicking on the headers.

Compound TypeCompound NameModificationKey Research FindingReference
ParentPemetrexed (1)6-des-methylSubstrate for RFC, PCFT, and FRs. nih.govacs.org
Analogue6-methyl Pemetrexed (5)6-methyl substitutionAbolished transport by RFC; increased potency in IGROV1 cells. nih.govacs.org
ParentCompound 26-des-methyl, 3-carbon bridgeSubstrate for RFC. nih.gov
AnalogueCompound 66-methyl, 3-carbon bridgeModestly inhibitory. nih.gov
ParentCompound 36-des-methyl, thienoyl ringSubstrate for RFC. nih.gov
AnalogueCompound 76-methyl, thienoyl ringInert toward IOSE 7576 normal cells; more potent than parent in IGROV1 cells. nih.gov

Novel Pemetrexed Analogues (PMA-1 and PMA-2)

In an effort to enhance stability, permeability, and anticancer potential, novel pemetrexed analogues designated PMA-1 and PMA-2 were synthesized and characterized. seejph.com The synthesis resulted in a higher yield for PMA-1 (82%) compared to PMA-2 (74%). seejph.com Characterization revealed that both analogues have higher melting points than the parent pemetrexed, suggesting increased thermal stability. seejph.com Thin Layer Chromatography (TLC) analysis showed higher Rf values for the analogues, indicating improved lipophilicity. seejph.com The successful structural modifications were confirmed by Fourier-transform infrared spectroscopy (FTIR), which detected shifts in C=O and N-H stretching frequencies, and by mass spectrometry, which confirmed the expected molecular weights. seejph.com

Interactive Table 2: Characterization Data for Novel Pemetrexed Analogues

Users can sort and filter the data by clicking on the headers.

CompoundYield (%)Melting Point (°C)TLC Rf ValueMass Spec (M+ ion peak, m/z)Reference
Pemetrexed-225–227-- seejph.com
PMA-182229–2340.56563.54 seejph.com
PMA-274235–2390.59577.56 seejph.com

Pemetrexed-Peptide Conjugates

Another research direction involves conjugating pemetrexed to carrier molecules, such as cell-penetrating or cell-targeting peptides, to create novel derivatives. nih.gov A synthetic strategy was developed to attach peptides to the modifiable amino group of the heteroaromatic ring system via a thioether bond, ensuring the essential free carboxylic groups of the pemetrexed molecule remain untouched. nih.gov The resulting conjugates were characterized using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS). nih.gov In vitro studies on non-small cell lung carcinoma and human leukemia cell lines showed that the cytostatic effect of free pemetrexed was largely maintained after conjugation. nih.gov This approach demonstrates a viable strategy for developing a new generation of active pemetrexed conjugates for targeted research. nih.gov

Process-Related Derivatives for Research Standards

The synthesis of pemetrexed can lead to the formation of various process-related impurities, which are themselves derivatives of the parent compound. nih.govbenthamdirect.commdpi.com The preparation and characterization of these derivatives are crucial for their use as reference standards in quality control. benthamdirect.com Facile synthetic protocols have been developed for impurities such as N-methyl pemetrexed, Pemetrexed glutamide, and N-methyl pemetrexed glutamide. benthamdirect.com For instance, N-methyl pemetrexed can form when the condensing agent complex (e.g., CDMT/NMM) used in coupling the benzoic acid moiety with diethyl L-glutamate produces a methylating agent that alkylates the N1-nitrogen of the pyrrolo[2,3-d]pyrimidine core. mdpi.com The structures of these isolated derivatives are typically elucidated using spectral analysis, including 1H-NMR, 13C-NMR, and High-Resolution Mass Spectrometry (HRMS). benthamdirect.comresearchgate.net

Ion-Pairing Complexes

To investigate methods for improving the physicochemical properties of pemetrexed, researchers have prepared ion-pairing complexes with cationic derivatives of deoxycholic acid. nih.govtandfonline.com A deoxycholic acid derivative, Nα-deoxycholyl-l-lysyl-methylester (DCK), was synthesized to serve as an intestinal permeation enhancer. nih.govtandfonline.com The formation of an ion-pairing complex between the anionic pemetrexed and the cationic DCK was designed to increase the lipophilicity of the drug. tandfonline.com These complexes, often incorporated into nanoemulsions or solid oral powder formulations, are characterized for their potential to enhance intestinal membrane permeability for research into alternative delivery routes. nih.govtandfonline.com

Molecular and Cellular Pharmacodynamics

Enzyme Inhibition Profiles in Cellular and Cell-Free Systems

There is no specific, publicly available data from cellular or cell-free assays detailing the enzyme inhibition kinetics of Pemetrexed-5-methyl ester. The inhibitory activities of the parent compound, pemetrexed (B1662193), and its polyglutamates are well-documented, but these findings cannot be directly extrapolated to the 5-methyl ester derivative. researchgate.netnewdrugapprovals.org Esterification at the 5-carboxyl position could significantly alter the molecule's binding affinity for its target enzymes.

Thymidylate Synthase (TS) Inhibition Kinetics

No published studies provide the inhibition constants (Kᵢ) or IC₅₀ values for this compound against thymidylate synthase. For context, the parent compound, pemetrexed, is a relatively weak inhibitor of TS, but its polyglutamated forms are potent inhibitors. nih.govplos.orgapexbt.com

Dihydrofolate Reductase (DHFR) Inhibition Kinetics

Specific kinetic data on the inhibition of dihydrofolate reductase by this compound are not available in the scientific literature. Pemetrexed itself is known to inhibit DHFR. europa.eunewdrugapprovals.orgnih.gov

Glycinamide (B1583983) Ribonucleotide Formyltransferase (GARFT) Inhibition Kinetics

There is no available data quantifying the inhibitory effect of this compound on glycinamide ribonucleotide formyltransferase. This enzyme is a key target of the polyglutamated forms of pemetrexed. europa.eucancernetwork.comnewdrugapprovals.org

5-Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase (AICARFT) Inhibition

Detailed research findings on the inhibition of AICARFT by this compound are absent from the public domain. Pemetrexed and its metabolites are known to inhibit this enzyme, which is involved in purine (B94841) synthesis. nih.govnih.govnih.gov

Intracellular Metabolism and Polyglutamation in Cell Models

The metabolic fate of this compound within cells has not been described in the available literature. It is unclear if the methyl ester group would be hydrolyzed intracellularly to yield the parent pemetrexed, which could then be polyglutamated.

Folylpolyglutamate Synthetase (FPGS) Activity and Substrate Specificity

There are no published studies evaluating this compound as a substrate for folylpolyglutamate synthetase (FPGS). The parent compound, pemetrexed, is known to be an excellent substrate for FPGS, a critical step for its intracellular retention and enhanced inhibitory potency. nih.goveuropa.eu The presence of the 5-methyl ester group would likely impact its recognition and processing by FPGS.

Intracellular Retention and Enhanced Potency of Polyglutamated Forms

Pemetrexed, a multitargeted antifolate, undergoes intracellular conversion to polyglutamate derivatives by the enzyme folylpoly-γ-glutamate synthetase (FPGS). This process of polyglutamation is crucial for the drug's cytotoxic activity. The addition of multiple glutamate (B1630785) residues traps the drug inside the cell and significantly increases its inhibitory potency against key enzymes in the folate pathway. drugbank.comgoogle.com

The polyglutamated forms of pemetrexed exhibit a longer intracellular half-life compared to the monoglutamate form, leading to prolonged drug action within malignant cells. drugbank.com This enhanced retention is a direct function of the length of the polyglutamate chain; higher polyglutamates, such as those with four or five glutamate residues, are retained in cells for extended periods, even after the removal of the extracellular drug. google.com This prolonged intracellular presence allows for sustained inhibition of target enzymes. drugbank.comgoogle.com

FeatureMonoglutamate PemetrexedPolyglutamated Pemetrexed
Intracellular Retention LowerHigher, increases with chain length google.com
Intracellular Half-life ShorterLonger, leading to prolonged drug action drugbank.com
Enzyme Affinity (TS, GARFT) LowerHigher google.com
Cytotoxic Potency LowerHigher researchgate.net

Cellular Transport Mechanisms and Carrier Interactions

The entry of this compound into cells is a critical determinant of its pharmacological activity and is mediated by several specialized transporter proteins. The primary routes of cellular uptake include the reduced folate carrier (RFC), the proton-coupled folate transporter (PCFT), and folate receptors (FRα and FRβ). drugbank.comgoogle.comacs.orgresearchgate.netnih.gov The expression levels and activity of these transporters can significantly influence cellular sensitivity to the drug.

Reduced Folate Carrier (RFC) Interactions and Transport Studies

The reduced folate carrier (RFC), encoded by the SLC19A1 gene, is a major transporter for folates and antifolates like pemetrexed in mammalian cells. acs.orgresearchgate.netnih.govnih.gov It functions as a bidirectional anion exchanger and operates optimally at a neutral pH of approximately 7.4. nih.gov RFC is ubiquitously expressed in both normal and cancerous tissues, making it a key determinant of pemetrexed uptake. google.comacs.orgresearchgate.net

Studies have confirmed that pemetrexed is a substrate for RFC. acs.orgnih.gov The transport of pemetrexed via RFC is saturable, with uptake occurring at low micromolar concentrations. nih.gov The glutamic acid moiety present in the structure of pemetrexed and other classical antifolates is crucial for its recognition and transport by RFC. Alterations in RFC expression or function can be a mechanism of resistance to antifolate drugs. acs.org

Proton-Coupled Folate Transporter (PCFT) Mediated Uptake in Cell Lines

The proton-coupled folate transporter (PCFT), encoded by the SLC46A1 gene, is another important carrier for pemetrexed. acs.orgresearchgate.netnih.gov Unlike RFC, PCFT is a folate-proton symporter that functions optimally under acidic conditions, with maximal transport activity at a pH of 5.0-5.5. nih.govtandfonline.com This characteristic is particularly relevant in the acidic microenvironment often found in solid tumors. researchgate.net

Pemetrexed is an excellent substrate for PCFT, exhibiting a high affinity for this transporter. nih.govttuhsc.edunih.gov In vitro studies using transporter-null HeLa cells transfected with PCFT cDNA demonstrated a significant increase in pemetrexed activity. ttuhsc.edunih.gov The influx kinetics of pemetrexed via PCFT show a high affinity, with a Km value in the range of 0.2 to 0.8 μM at pH 5.5. nih.govttuhsc.edunih.gov The expression of PCFT in various tumor types suggests its important role in the clinical activity of pemetrexed, and its ability to transport the drug even in the absence of RFC may help overcome certain forms of transport-related resistance. ttuhsc.edunih.gov

TransporterOptimal pHMechanismAffinity for Pemetrexed
RFC ~7.4 nih.govAnion Exchange acs.orgSubstrate, Kt ~1-5 μM for antifolates nih.gov
PCFT 5.0 - 5.5 nih.govtandfonline.comProton Symport acs.orgHigh, Influx Km 0.2 - 0.8 μM at pH 5.5 nih.govttuhsc.edunih.gov

Folate Receptor (FRα, FRβ) Mediated Cellular Entry

Folate receptors, particularly FRα and FRβ, are high-affinity binding proteins that mediate the cellular uptake of folates and certain antifolates, including pemetrexed, through receptor-mediated endocytosis. nih.govfrontiersin.org FRα is frequently overexpressed in various epithelial tumors, such as those of the ovary, lung, and breast, while its expression in normal tissues is limited and often restricted to the apical surface, making it an attractive target for cancer therapy. frontiersin.orgmdpi.com FRβ is primarily found in hematopoietic tissues and some myeloid leukemias. nih.govfrontiersin.org

The process of FR-mediated endocytosis involves the binding of the drug to the receptor on the cell surface, followed by the internalization of the receptor-drug complex within an endosome. semanticscholar.org Inside the cell, a drop in pH within the endosome facilitates the release of the drug from the receptor, which can then be recycled back to the cell membrane. semanticscholar.org Although this process is slower than carrier-mediated transport, the affinity of FRα for its substrates is significantly higher than that of RFC. frontiersin.org The expression of FRα has been shown to correlate with the efficacy of pemetrexed in certain cancer cell lines. frontiersin.org

Impact on Cellular Pathways and Biological Processes in Vitro

This compound exerts its cytotoxic effects by disrupting critical metabolic pathways essential for cell replication, primarily the de novo biosynthesis of purine and pyrimidine (B1678525) nucleotides. drugbank.comgoogle.com As an antifolate, it inhibits multiple folate-dependent enzymes, leading to the depletion of nucleotide precursors required for DNA and RNA synthesis. drugbank.comcancernetwork.com

Nucleotide Biosynthesis Disruption (De Novo Purine and Pyrimidine Pathways)

The primary mechanism of action of pemetrexed involves the inhibition of several key enzymes in the de novo purine and pyrimidine biosynthetic pathways. drugbank.comgoogle.comresearchgate.net Following cellular uptake and polyglutamation, pemetrexed polyglutamates potently inhibit thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT). drugbank.comgoogle.com

Thymidylate Synthase (TS): TS catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial step in the de novo synthesis of pyrimidines. nih.gov Inhibition of TS by pemetrexed leads to a depletion of thymidine (B127349), a necessary component of DNA, thereby arresting DNA synthesis. researchgate.net

Dihydrofolate Reductase (DHFR): DHFR is responsible for reducing dihydrofolate (DHF) to tetrahydrofolate (THF). drugbank.com THF and its derivatives are essential one-carbon donors for both purine and pyrimidine synthesis. umich.edu By inhibiting DHFR, pemetrexed disrupts the regeneration of THF, further limiting nucleotide production. researchgate.net

Glycinamide Ribonucleotide Formyltransferase (GARFT): GARFT is a key enzyme in the de novo purine synthesis pathway, catalyzing the formylation of glycinamide ribonucleotide. google.comnih.gov Inhibition of GARFT by pemetrexed blocks the synthesis of purines, which are fundamental components of both DNA and RNA. researchgate.net

The simultaneous inhibition of these multiple enzyme targets by the polyglutamated forms of pemetrexed results in a comprehensive disruption of nucleotide biosynthesis, ultimately leading to the inhibition of cell proliferation and the induction of apoptosis in rapidly dividing cancer cells. researchgate.net

Enzyme TargetPathwayFunctionConsequence of Inhibition by Pemetrexed
Thymidylate Synthase (TS) Pyrimidine SynthesisConverts dUMP to dTMP nih.govDepletion of thymidine, arrest of DNA synthesis researchgate.net
Dihydrofolate Reductase (DHFR) Folate MetabolismReduces DHF to THF drugbank.comDepletion of THF cofactors for nucleotide synthesis researchgate.net
Glycinamide Ribonucleotide Formyltransferase (GARFT) Purine SynthesisCatalyzes an early step in purine ring formation google.comnih.govBlockade of de novo purine synthesis researchgate.net

Inhibition of DNA Synthesis and Replication

Pemetrexed, a multi-targeted antifolate, and by extension its ester derivatives, primarily function by disrupting the synthesis of DNA precursors, leading to the inhibition of DNA synthesis and replication, a critical process for rapidly dividing cancer cells. bccancer.bc.canih.gov This inhibitory action is achieved through the targeting of several key enzymes in the folate pathway. drugbank.com

The principal target is thymidylate synthase (TS) , an essential enzyme for the de novo synthesis of thymidine, a crucial component of DNA. bccancer.bc.cavulcanchem.com By inhibiting TS, pemetrexed depletes the intracellular pool of thymidine, thereby stalling DNA replication. bccancer.bc.ca In addition to TS, pemetrexed and its polyglutamated forms also inhibit dihydrofolate reductase (DHFR) and glycinamide ribonucleotide formyltransferase (GARFT) . bccancer.bc.cadrugbank.com DHFR is vital for regenerating tetrahydrofolate, the active form of folate, while GARFT is a key enzyme in the de novo purine biosynthesis pathway. bccancer.bc.caoncotarget.com The simultaneous inhibition of these enzymes disrupts the production of both pyrimidine and purine nucleotides, the essential building blocks of DNA.

Once inside the cell, pemetrexed is converted into polyglutamate forms by the enzyme folylpolyglutamate synthetase. drugbank.com These polyglutamated metabolites are more potent inhibitors of TS and GARFT and have a longer intracellular half-life, which prolongs the drug's action within malignant cells. bccancer.bc.cadrugbank.com The disruption of these metabolic processes ultimately leads to an imbalance in deoxynucleotide triphosphates (dNTPs), causing DNA strand breakage and cell death. researchgate.net The effectiveness of pemetrexed has been shown to correlate with the expression levels of these target enzymes, particularly TS, in various cancer cell lines. nih.govamegroups.org

Target EnzymeFunction in DNA SynthesisEffect of Pemetrexed Inhibition
Thymidylate Synthase (TS) Catalyzes the methylation of dUMP to dTMP, a precursor for thymidine. bccancer.bc.cascispace.comDepletion of thymidine, halting DNA synthesis. bccancer.bc.ca
Dihydrofolate Reductase (DHFR) Reduces dihydrofolate to tetrahydrofolate, essential for purine and thymidylate synthesis. bccancer.bc.caoncotarget.comDepletion of reduced folates, disrupting nucleotide synthesis. bccancer.bc.ca
Glycinamide Ribonucleotide Formyltransferase (GARFT) A key enzyme in the de novo purine biosynthesis pathway. bccancer.bc.cadrugbank.comInhibition of purine synthesis, further limiting DNA building blocks. bccancer.bc.ca

Modulation of Programmed Cell Death Pathways (e.g., Apoptosis, Senescence) in Cell Lines

Pemetrexed has been demonstrated to induce programmed cell death in cancer cells through various mechanisms, primarily apoptosis and cellular senescence. nih.govnih.gov

Apoptosis:

Pemetrexed treatment can trigger both the intrinsic and extrinsic pathways of apoptosis. researchgate.netnih.gov Studies on non-small-cell lung cancer (NSCLC) cell lines, such as PC9, have shown that pemetrexed induces morphological changes characteristic of apoptosis. nih.gov This is coupled with an increase in reactive oxygen species (ROS) and a decrease in the mitochondrial membrane potential, hallmarks of the intrinsic apoptotic pathway. nih.gov

The molecular cascade involves the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. nih.gov This shift in the Bcl-2/Bax ratio facilitates the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates a caspase cascade. nih.gov Pemetrexed has been shown to activate caspase-9 (initiator caspase of the intrinsic pathway) and caspase-3 (an executioner caspase). researchgate.netnih.gov

Furthermore, pemetrexed can activate the extrinsic apoptotic pathway by increasing the expression of death receptors and their ligands, such as Fas/FasL and DR4/TRAIL. nih.gov This leads to the activation of caspase-8, another initiator caspase, which then converges on the activation of caspase-3, leading to the execution of apoptosis. researchgate.netnih.gov

Senescence:

In addition to apoptosis, pemetrexed can induce a state of cellular senescence, a form of permanent cell cycle arrest. nih.govoup.com This has been observed in gefitinib-resistant NSCLC cells. nih.gov The induction of senescence is characterized by an increase in senescence-associated β-galactosidase (SA-β-Gal) activity. nih.govnih.gov The underlying mechanism appears to be linked to the inhibition of thymidylate synthase (TS), leading to DNA damage and the generation of ROS. nih.gov This process can be p53-dependent, where the tumor suppressor protein p53 plays a crucial role in initiating the senescent state. oncotarget.com In some cancer cell lines, the choice between apoptosis and senescence following treatment with DNA-damaging agents can be influenced by the functional status of p53. oncotarget.com For instance, in some contexts, cells with wild-type p53 may undergo senescence, while those with non-functional p53 may proceed to apoptosis. oncotarget.com

Cell LineProgrammed Cell Death PathwayKey Molecular Events
PC9 (NSCLC) Apoptosis (Intrinsic & Extrinsic)Increased ROS, decreased mitochondrial membrane potential, decreased Bcl-2, increased Bax, cytochrome c release, activation of caspase-3, -8, and -9. nih.gov
Gefitinib-resistant NSCLC cells SenescenceIncreased SA-β-Gal activity, elevated ROS levels, DNA damage. nih.gov
A549 (NSCLC) ApoptosisCaspase-dependent mechanism involving activation of caspase-2, -3, -8, and -9. researchgate.net
HCT116 (Colon Cancer) Senescence (p53-dependent)G2 phase arrest and senescence in p53 wild-type cells. oncotarget.com
G361 (Melanoma) SenescenceIncreased SA-β-galactosidase, IL-8, P-P53, G2/M and S phase arrest, decreased lamin B1. mdpi.com

Effects on Gene Expression and Protein Modulation (e.g., PD-L1, p53)

Pemetrexed has been shown to modulate the expression of several critical genes and proteins involved in cancer progression and immune response, notably Programmed Death-Ligand 1 (PD-L1) and the tumor suppressor protein p53. nih.gov

PD-L1 Expression:

In non-squamous non-small-cell lung cancer (NSCLC) cell lines, pemetrexed has been found to increase the expression of PD-L1 on the cell membrane. nih.govnih.gov This upregulation is significant as PD-L1 is a key immune checkpoint protein that can suppress the host's anti-tumor immune response by binding to its receptor, PD-1, on T-cells. nih.gov The mechanism behind this increased expression involves the activation of the mTOR/P70S6K and STAT3 signaling pathways. nih.gov Furthermore, pemetrexed can indirectly enhance PD-L1 expression by inducing activated peripheral blood mononuclear cells (PBMCs) to secrete cytokines like IFN-γ and IL-2, which are known to stimulate PD-L1 expression on tumor cells. nih.govnih.gov This modulation of PD-L1 suggests a potential interplay between pemetrexed-based chemotherapy and immunotherapy. nih.gov

p53 Modulation:

Pemetrexed has the potential to increase the expression of the tumor suppressor protein p53. The p53 protein plays a crucial role in cell cycle regulation, DNA repair, and apoptosis in response to cellular stress, such as DNA damage induced by chemotherapy. researchgate.net The activation of p53-dependent signaling pathways is a key component of pemetrexed-mediated apoptosis. researchgate.net In response to DNA damage caused by pemetrexed, the ataxia telangiectasia mutated (ATM) kinase can be activated, which in turn phosphorylates and activates p53. researchgate.net Activated p53 can then upregulate the expression of pro-apoptotic genes like Bax and PUMA, promoting the intrinsic apoptotic pathway. researchgate.net The status of p53 in cancer cells can influence their response to pemetrexed, with some studies suggesting that p53-dependent senescence is a possible outcome of treatment. oncotarget.com

Gene/ProteinEffect of PemetrexedCellular ContextSignaling Pathway(s) Involved
PD-L1 Increased expressionNon-squamous NSCLC cell lines (e.g., A549, H322) nih.govmTOR/P70S6K, STAT3 nih.gov
p53 Increased expression and activationCancer cell lines with wild-type p53 (e.g., A549) researchgate.netATM/p53-dependent pathway researchgate.net

Induction of Reactive Oxygen Species in Cellular Models

Pemetrexed treatment has been associated with the induction of reactive oxygen species (ROS) in various cellular models. nih.gov ROS are chemically reactive molecules containing oxygen that, at high levels, can cause significant damage to cellular components, including DNA, proteins, and lipids, leading to oxidative stress and cell death. mdpi.com

In non-small-cell lung cancer (NSCLC) cell lines such as PC9, the induction of apoptosis by pemetrexed is coupled with a notable increase in intracellular ROS levels. nih.gov This elevation in ROS is a key event that contributes to the decrease in mitochondrial membrane potential, a critical step in the intrinsic apoptotic pathway. nih.gov

The generation of ROS by pemetrexed is also implicated in its ability to induce cellular senescence in gefitinib-resistant NSCLC cells. nih.gov The inhibition of thymidylate synthase (TS) by pemetrexed leads to an accumulation of ROS, which in turn contributes to DNA damage, as indicated by the increased expression of γ-H2AX, a marker of DNA double-strand breaks. nih.gov This DNA damage and oxidative stress are triggers for the induction of a senescent state. nih.gov

The combination of pemetrexed with other agents, like cisplatin, can further enhance ROS production, leading to increased cell death in mesothelioma cells. mdpi.com This suggests that the generation of ROS is a significant component of the cytotoxic effects of pemetrexed, contributing to both apoptotic and senescent outcomes in cancer cells.

Cell Line ModelObserved Effect of PemetrexedAssociated Cellular Outcome
PC9 (NSCLC) Increased intracellular ROS levels. nih.govInduction of apoptosis. nih.gov
Gefitinib-resistant NSCLC cells Significantly elevated intracellular ROS levels. nih.govInduction of cellular senescence and DNA damage. nih.gov
Mesothelioma cells (in combination with Cisplatin) Enhanced ROS levels. mdpi.comIncreased cell death. mdpi.com

Inhibition of Mitochondrial One-Carbon Metabolism

Pemetrexed's mechanism of action extends to the inhibition of mitochondrial one-carbon (1C) metabolism, a critical pathway for the biosynthesis of purines and other essential molecules. acs.orgnih.gov One-carbon metabolism involves a series of enzymatic reactions that transfer one-carbon units, primarily sourced from serine and glycine, for various biosynthetic processes. oncotarget.comscispace.com

While pemetrexed is well-known for its inhibition of cytosolic enzymes like thymidylate synthase (TS) and glycinamide ribonucleotide formyltransferase (GARFT), its impact on the mitochondrial arm of 1C metabolism is also significant. bccancer.bc.canih.gov The mitochondrial 1C pathway is crucial for providing the necessary precursors for purine synthesis in the cytoplasm. nih.gov Key enzymes in this pathway include serine hydroxymethyltransferase 2 (SHMT2). nih.gov

Studies have shown that cancer cells, such as those in anaplastic thyroid cancer, can upregulate mitochondrial one-carbon metabolism to meet their high demand for purines. nih.gov By targeting enzymes within the broader folate-dependent pathways, pemetrexed can disrupt this metabolic flow. nih.gov Although pemetrexed's primary targets are cytosolic, the interconnectedness of cytosolic and mitochondrial folate pools means that inhibition in one compartment can affect the other. acs.org For instance, the inhibition of dihydrofolate reductase (DHFR) by pemetrexed can limit the regeneration of tetrahydrofolate (THF), a crucial cofactor for both cytosolic and mitochondrial 1C enzymes. bccancer.bc.caoncotarget.com

The combination of pemetrexed with inhibitors of specific mitochondrial 1C enzymes, such as MTHFD2, has been shown to have synergistic anti-tumor effects in lung adenocarcinoma. nih.gov This suggests that the efficacy of pemetrexed can be enhanced by simultaneously targeting both the cytosolic and mitochondrial components of one-carbon metabolism, highlighting the importance of this pathway as a therapeutic target.

Pathway ComponentRole in MetabolismImpact of Pemetrexed
Mitochondrial Folate Pool Provides one-carbon units for purine and thymidylate synthesis. oncotarget.comnih.govDisrupted due to inhibition of enzymes like DHFR, affecting THF regeneration. bccancer.bc.canih.gov
Purine Biosynthesis Requires one-carbon units from the folate cycle. scispace.comInhibited through the targeting of GARFT and the disruption of mitochondrial 1C flux. bccancer.bc.canih.gov
MTHFD2 A mitochondrial one-carbon metabolic enzyme. nih.govInhibition of MTHFD2 in combination with pemetrexed shows enhanced anti-tumor effects. nih.gov

Preclinical Biological Activity Studies in in Vitro and Ex Vivo Models

Antiproliferative Activity and Half-Maximal Inhibitory Concentration (IC50) Determination in Diverse Cell Lines

Pemetrexed (B1662193) and its analogues have demonstrated broad antiproliferative activity across a diverse range of human tumor cell lines in vitro. The cytotoxic effect is primarily achieved by inhibiting multiple folate-dependent enzymes essential for the de novo biosynthesis of purine (B94841) and thymidine (B127349) nucleotides, thereby disrupting DNA and RNA synthesis required for cell replication nih.goveuropa.eunih.gov. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, varies depending on the cell line, reflecting differences in cellular uptake, metabolism, and target enzyme expression.

Research has shown that Pemetrexed effectively inhibits the growth of cell lines derived from various cancers, including non-small cell lung cancer (NSCLC), mesothelioma, colon cancer, breast cancer, and leukemia nih.govnih.govcancernetwork.com. For instance, in studies involving human tumor cell lines such as CCRF-CEM (leukemia), GC3/C1 (colon carcinoma), and HCT-8 (ileocecal carcinoma), Pemetrexed demonstrated potent antiproliferative effects apexbt.com. Similarly, in gastric cancer cell lines, IC50 values for Pemetrexed were found to be in the nanomolar range, which are concentrations achievable in clinical settings nih.gov.

The sensitivity of different cell lines can be influenced by their metabolic state. For example, the addition of thymidine can partially rescue cells from Pemetrexed-induced cytotoxicity, indicating a primary inhibition of thymidylate synthase (TS) apexbt.com. However, at higher concentrations of Pemetrexed, a combination of thymidine and hypoxanthine (B114508) is required to protect the cells, confirming the compound's multi-targeted action against both pyrimidine (B1678525) and purine synthesis pathways apexbt.com.

Studies on NSCLC cell lines have shown varied sensitivity. The A549 cell line has been documented as sensitive to Pemetrexed, while others, like the H1355 line, exhibit resistance nih.gov. The compound's effectiveness has also been established in mesothelioma cell lines like MSTO-211H and NCI-H2052 drugbank.com.

The table below summarizes the IC50 values for Pemetrexed in various cell lines as reported in preclinical studies.

Table 1: Antiproliferative Activity (IC50) of Pemetrexed in Various Cell Lines

Cell Line Cancer Type IC50 Value (nM) Reference
A549 Non-Small Cell Lung Cancer 360 exlibrisgroup.com
H522 Non-Small Cell Lung Cancer 448 exlibrisgroup.com
CCRF-CEM Leukemia 16 portico.org
SNU-601 Gastric Cancer 17 nih.gov
SNU-16 Gastric Cancer 36 nih.gov
SNU-484 Gastric Cancer 310 nih.gov
IGROV1 Ovarian Cancer 450 nih.gov
KB Nasopharyngeal Carcinoma 31 nih.govacs.org
L1210 Murine Leukemia 22 portico.org

Synergistic and Antagonistic Interactions with Other Research Compounds in Cell-Based Assays

The efficacy of Pemetrexed can be significantly enhanced when used in combination with other anticancer agents. Preclinical cell-based assays have consistently demonstrated synergistic or additive effects, providing a strong rationale for combination therapies.

A notable synergistic interaction has been observed between Pemetrexed and cisplatin. Studies using the MSTO-211H mesothelioma cell line showed a clear synergistic effect when the two compounds were combined drugbank.com. This combination has also shown additive or synergistic activity in gastric cancer cell lines nih.gov.

The combination of Pemetrexed with gemcitabine (B846) has also been shown to be effective. In vitro, these two agents can work together to more potently inhibit the growth of tumor cells .

Furthermore, research has explored combinations with natural compounds and targeted therapies.

Quercetin: In studies with A549 human lung carcinoma cells, the combined treatment of a Pemetrexed complex (PMX/DCK) and Quercetin (QCN) resulted in synergistic inhibitory effects on cell proliferation and migration mdpi.com.

HDAC Inhibitors: Combining Pemetrexed with the histone deacetylase inhibitor (HDACi) MS275 (Entinostat) was found to enhance therapeutic efficacy in A549 NSCLC cells, particularly when MS275 was administered after Pemetrexed treatment researchgate.net.

Antibody Conjugates: To improve selectivity, Pemetrexed has been conjugated to the monoclonal antibody Atezolizumab. In A549 cells, the conjugate demonstrated a higher cytotoxic effect over time compared to Pemetrexed alone f1000research.com.

Conversely, some interactions can be antagonistic. Vitamin supplementation, specifically folic acid and vitamin B12, while used to reduce the toxicity of Pemetrexed, has been suggested to have a potential antagonistic effect on its efficacy researchgate.net. The rescue of cells from Pemetrexed's cytotoxic effects by adding thymidine and hypoxanthine also represents an antagonistic interaction at the metabolic level apexbt.comportico.org.

Differential Activity and Selectivity in Transformed vs. Non-Transformed Cellular Models

A key goal in cancer therapy is to achieve selectivity, maximizing toxicity towards cancer cells while minimizing harm to normal, non-transformed cells. Pemetrexed's mechanism lends itself to some inherent selectivity, as its conversion to the more potent polyglutamated form occurs more readily and is retained longer in tumor cells compared to normal tissues nih.goveuropa.eueuropa.eu.

Studies on Pemetrexed analogues have directly compared their activity in transformed versus non-transformed cells. Research on 6-methyl substituted pyrrolo[2,3-d]pyrimidine antifolates, which are structurally related to Pemetrexed, has provided significant insights into tumor selectivity. These studies used isogenic cell lines that differ primarily in their expression of folate transporters, which are crucial for drug uptake.

One study compared the antiproliferative activity of Pemetrexed and its analogues in IGROV1 epithelial ovarian cancer cells against IOSE 7576 normal ovary cells. While Pemetrexed (compound 1 in the study) was more active against the IGROV1 cancer cells, other des-methyl compounds were more potent against the normal IOSE 7576 cells acs.org. Strikingly, certain 6-methyl-substituted analogues were far more potent against the IGROV1 cancer cells while being essentially inert against the normal ovary cells, demonstrating a significant improvement in tumor selectivity nih.govacs.org. This enhanced selectivity was attributed to a shift in cellular uptake mechanisms, reducing reliance on the ubiquitously expressed reduced folate carrier (RFC) and favoring transporters more selective to tumors nih.govacs.org.

The table below illustrates the differential activity of Pemetrexed and a related 6-methyl analogue in transformed vs. non-transformed ovarian cell lines.

Table 2: Differential Activity (IC50, nM) in Transformed vs. Non-Transformed Cells

Compound Cell Line (Type) IC50 (nM) Selectivity Profile Reference
Pemetrexed IGROV1 (Transformed Ovarian Cancer) 450 More active against cancer cells acs.org
IOSE 7576 (Non-Transformed Ovary) >1000 acs.org
6-Methyl Analogue (Compound 5) IGROV1 (Transformed Ovarian Cancer) 260 Highly selective for cancer cells acs.org
IOSE 7576 (Non-Transformed Ovary) >1000 acs.org

Studies in Organoid or 3D Cell Culture Systems

Based on the available research, there is no specific information regarding preclinical studies of Pemetrexed-5-methyl ester in organoid or 3D cell culture systems. These advanced models, which more closely mimic the in vivo tumor microenvironment compared to traditional 2D cell cultures, represent a future avenue for evaluating the compound's activity and interactions.

Mechanisms of Acquired and Intrinsic Resistance in Preclinical Cellular Models

Alterations in Target Enzyme Expression and Activity

Pemetrexed (B1662193) exerts its cytotoxic effects by inhibiting several key enzymes in the folate pathway, with thymidylate synthase (TS) being a primary target. nih.govresearchgate.net

Thymidylate synthase is a crucial enzyme for the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. Pemetrexed, particularly its polyglutamated form, is a potent inhibitor of TS. nih.gov

Numerous preclinical studies have demonstrated a direct correlation between elevated levels of TS and reduced sensitivity to pemetrexed. oncotarget.comamegroups.org Overexpression of the TYMS gene, which codes for the TS enzyme, can occur through gene amplification or transcriptional upregulation. This leads to an increased intracellular concentration of the TS enzyme, which can overwhelm the inhibitory capacity of the drug at standard concentrations. oncotarget.com In non-small cell lung cancer (NSCLC) cell lines engineered to overexpress TS, a marked reduction in sensitivity to pemetrexed's antiproliferative effects was observed. oncotarget.comamegroups.org These TS-overexpressing cells were able to maintain DNA synthesis and were protected from apoptosis despite exposure to the drug. oncotarget.com Conversely, downregulation of TS expression has been shown to restore sensitivity to pemetrexed. oncotarget.com

Cell Line ModelMethod of TS OverexpressionFold Resistance to PemetrexedReference
Human NSCLCStable TransfectionMarkedly Reduced Sensitivity oncotarget.comamegroups.org
Human MesotheliomaAcquired ResistanceIncreased Expression

Modifications in Drug Transport and Intracellular Homeostasis

The ability of pemetrexed to reach and remain at its intracellular targets is critical for its anticancer activity. Alterations in the proteins responsible for transporting the drug into the cell and for its metabolic activation are significant mechanisms of resistance.

Pemetrexed is transported into cancer cells primarily by the reduced folate carrier (RFC), also known as solute carrier family 19 member 1 (SLC19A1). nih.govcancernetwork.com A decrease in the expression of RFC on the cell surface or functional polymorphisms that impair its transport capacity can significantly reduce the intracellular accumulation of pemetrexed, thereby conferring resistance. cancernetwork.com Studies in various cancer cell lines have shown that downregulation of RFC is a common mechanism of acquired resistance to antifolates, including pemetrexed. vulcanchem.com For instance, some pemetrexed-resistant NSCLC cell lines have been found to have decreased expression of SLC19A1. oncotarget.com

Once inside the cell, pemetrexed is converted into more potent, polyglutamated forms by the enzyme folylpolyglutamate synthetase (FPGS). europa.eu These polyglutamated forms are retained more effectively within the cell and are more powerful inhibitors of TS and other target enzymes. europa.eu Reduced activity of FPGS is a well-established mechanism of resistance. europa.eu Decreased FPGS activity leads to inefficient polyglutamylation of pemetrexed, resulting in lower intracellular drug concentrations and reduced target inhibition. europa.eu

Conversely, the enzyme gamma-glutamyl hydrolase (GGH) removes the glutamate (B1630785) residues, converting the active polyglutamated forms back to the less potent monoglutamate form, which can then be effluxed from the cell. nih.gov Increased GGH activity can therefore also contribute to pemetrexed resistance by accelerating its deactivation and clearance from the cell.

Molecular AlterationConsequenceImpact on Pemetrexed EfficacyReference
↓ FPGS ActivityReduced polyglutamylationDecreased intracellular retention and potency europa.eu
↑ GGH ActivityIncreased hydrolysis of polyglutamatesEnhanced drug efflux and reduced activity nih.gov

The ATP-binding cassette (ABC) family of transporters are efflux pumps that actively transport a wide variety of substrates, including chemotherapeutic drugs, out of the cell. Overexpression of certain ABC transporters can lead to multidrug resistance. While not the most common mechanism of resistance to pemetrexed, some studies have implicated members of the multidrug resistance-associated protein (MRP) family, such as ABCC5, in the efflux of pemetrexed and its metabolites, contributing to acquired resistance in some preclinical models.

Changes in Folylpolyglutamate Synthetase Activity and Polyglutamate Hydrolysis

Activation of Compensatory or Alternative Signaling Pathways

Cancer cells can develop resistance by activating signaling pathways that promote survival and proliferation, thereby circumventing the cytotoxic effects of the drug. In the context of pemetrexed resistance, pathways that promote cell survival and bypass the need for de novo nucleotide synthesis can be crucial.

For example, activation of the PI3K/AKT/mTOR signaling pathway is a common event in many cancers and is associated with resistance to various therapies, including chemotherapy. This pathway can promote cell survival and proliferation, potentially overriding the cell cycle arrest induced by pemetrexed. In some pemetrexed-resistant NSCLC cells, an upregulation of Akt activation has been observed, suggesting a role for this pathway in conferring resistance. oncotarget.com The activation of such pathways represents an "off-target" resistance mechanism, where the cell adapts to survive the drug's effects without directly altering the drug's target or transport.

Epidermal Growth Factor Receptor (EGFR) Independent Signaling

While EGFR signaling can influence therapeutic outcomes, numerous resistance mechanisms to pemetrexed in preclinical models operate independently of this pathway. These mechanisms often involve alterations in the drug's transport, metabolism, or its primary molecular target.

A primary mechanism of resistance is the overexpression of thymidylate synthase (TS), the main target enzyme for pemetrexed. nih.gov In non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma (MPM) cell lines, elevated expression of the TYMS gene is a recurring finding in cells with acquired pemetrexed resistance. frontiersin.orgamegroups.org For example, studies creating pemetrexed-resistant NSCLC cell lines (H460R and H1299R) through TS overexpression confirmed their reduced sensitivity. oncotarget.com This upregulation allows cancer cells to overcome the inhibitory effect of the drug, maintaining the production of nucleotides necessary for DNA synthesis. nih.gov Metabolomic analyses have confirmed that resistant MPM cell lines maintain higher levels of dTMP compared to their sensitive parental counterparts after treatment. frontiersin.org

Resistance is also conferred by impaired drug entry into the cancer cell. Pemetrexed utilizes transmembrane receptors such as the reduced folate carrier (RFC) and the proton-coupled folate receptor (PCFT) for internalization. researchgate.net A significant decrease in the expression of solute carrier family 19 member 1 (SLC19A1), the gene encoding RFC, was observed in pemetrexed-resistant A549 NSCLC cells. nih.govnih.gov The experimental knockdown of SLC19A1 in parental cell lines was sufficient to induce pemetrexed resistance. nih.gov

Furthermore, once inside the cell, pemetrexed must be converted to its active polyglutamated form. Defective polyglutamylation is another identified mechanism of resistance, as it prevents the drug from being effectively retained and active within the cell. researchgate.net Finally, some studies point to the role of the B-cell-specific Moloney murine leukemia virus insertion site 1 (BMI1) protein. Pemetrexed-resistant NSCLC cells derived from A549 cells displayed elevated expression of BMI1, which was linked to increased cancer stem cell activity and subsequent resistance. mdpi.com

Table 1: EGFR-Independent Resistance Mechanisms in Preclinical Models

Mechanism Preclinical Model(s) Key Findings Reference(s)
Target Enzyme Upregulation H460R, H1299R, MSTO-211H_R, TCC-MESO-2_R Overexpression of thymidylate synthase (TS) protein and TYMS gene. oncotarget.com, frontiersin.org
Impaired Drug Transport A549/PEM Markedly decreased gene expression of solute carrier family 19 member 1 (SLC19A1). nih.gov, nih.gov
Defective Metabolism General NSCLC models Defective polyglutamylation preventing intracellular drug retention and activity. researchgate.net

| Cancer Stemness | Pemetrexed-resistant A549 | Increased expression of BMI1 protein, leading to higher cancer stem cell activity. | mdpi.com |

PI3K/Akt Pathway Dysregulation in Resistant Cell Lines

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently implicated in therapeutic resistance across various cancers. frontiersin.orgfrontiersin.org In the context of pemetrexed, aberrant PI3K/Akt signaling has been identified as a key factor in the development of resistance in preclinical models.

Studies using NSCLC cell lines have demonstrated a direct link between this pathway and pemetrexed resistance. For instance, in pemetrexed-resistant PC-9 cells, which harbor an EGFR mutation, an acquired resistance to the EGFR inhibitor erlotinib (B232) was observed. nih.gov This cross-resistance was mediated by the activation of Akt. nih.govnih.gov While erlotinib could inhibit the phosphorylation of EGFR and Erk, it failed to suppress Akt phosphorylation in these pemetrexed-resistant cells. nih.gov Correspondingly, these resistant cells showed reduced sensitivity to the PI3K inhibitor LY294002 compared to the parental PC-9 cells, indicating that the pathway's upregulation is a crucial survival mechanism. nih.gov

The PI3K/Akt pathway can promote resistance through several downstream effects, including the inhibition of apoptosis and the regulation of multidrug resistance-related proteins. frontiersin.org In some cancer models, activation of the PI3K/Akt pathway contributes to resistance against drug-induced ferroptosis, a specific form of cell death, by upregulating proteins like GPX4. frontiersin.org Although not always the primary driver, the hyperactivation of the PI3K/Akt/mTOR pathway is a common feature in cells that have developed intrinsic or acquired resistance to standard therapies. frontiersin.org The inhibition of this pathway is, therefore, explored as a strategy to resensitize resistant cancer cells to chemotherapy. frontiersin.org

Table 2: PI3K/Akt Pathway Dysregulation in Pemetrexed-Resistant Cell Lines

Cell Line Model Type of Cancer Key Findings Related to PI3K/Akt Pathway Reference(s)
PC-9/PEM Non-Small Cell Lung Cancer (EGFR mutant) Acquired resistance to EGFR inhibitors (erlotinib) was mediated by Akt activation. Pemetrexed-resistant cells were less sensitive to the PI3K inhibitor LY294002. nih.gov, nih.gov
General Breast Cancer Models Breast Cancer Hyperactivation of the PI3K/AKT/mTOR pathway is associated with chemoresistance; blocking the pathway can restore sensitivity. frontiersin.org

| Prostate Cancer Models (Docetaxel) | Prostate Cancer | Knockdown of CNTN-1 inhibited PI3K/Akt signaling, which in turn inhibited chemoresistance, suggesting the pathway's central role. | archivesofmedicalscience.com |

Cellular Adaptive Responses and Phenotypic Changes in Resistance Development

The development of drug resistance is not solely due to single mutations or pathway alterations but often involves broader cellular reprogramming and phenotypic shifts. These adaptive responses allow cancer cells to survive and proliferate despite the presence of a cytotoxic agent.

One significant phenotypic change observed in chemoresistant cells is the epithelial-to-mesenchymal transition (EMT). researchgate.netmdpi.com During EMT, cancer cells lose their epithelial characteristics and gain mesenchymal features, which is associated with increased motility, invasiveness, and drug resistance. In pemetrexed-resistant NSCLC cells, an elevated EMT signature has been noted. mdpi.com

Another critical adaptive response is the enrichment of a cancer stem cell (CSC) population. mdpi.com CSCs are a subpopulation of tumor cells with self-renewal capabilities that are thought to be a major reason for drug resistance and cancer relapse. mdpi.com Studies on pemetrexed-resistant A549 cells revealed that they had higher CSC activity compared to the parental cells, along with increased expression of CSC-related proteins like BMI1 and CD44. mdpi.com

Cells can also adapt by altering their response to drug-induced damage. For example, pemetrexed treatment induced apoptosis in parental PC-9 cells and cellular senescence in parental A549 cells. nih.gov However, their respective pemetrexed-resistant counterparts, PC-9/PEM and A549/PEM, were able to avoid these outcomes. nih.govnih.gov This suggests that the resistant cells have developed mechanisms to bypass the normal cellular responses to DNA damage and metabolic stress imposed by the drug. nih.gov

Table 3: Cellular Adaptive Responses in Pemetrexed Resistance

Adaptive Response / Phenotypic Change Preclinical Model(s) Description of Change Reference(s)
Epithelial-to-Mesenchymal Transition (EMT) Pemetrexed-resistant A549 Resistant cells displayed an elevated EMT signature, associated with increased resistance. mdpi.com
Increased Cancer Stem Cell (CSC) Population Pemetrexed-resistant A549 Resistant cells showed higher CSC activity and increased expression of CSC markers (BMI1, CD44). mdpi.com
Evasion of Apoptosis PC-9/PEM Resistant cells did not undergo the significant increase in apoptosis seen in parental cells upon pemetrexed treatment. nih.gov
Evasion of Cellular Senescence A549/PEM Pemetrexed induced senescence in parental cells, but this response was absent in the resistant subline. nih.gov

| Avoidance of DNA Damage | PC-9/PEM, A549/PEM | Resistant cells showed molecular signs of avoiding the DNA damage typically induced by pemetrexed. | nih.gov |

Structure Activity Relationships Sar and Molecular Design

Impact of the 5-Methyl Ester Moiety on Molecular Recognition and Biological Activity

Pemetrexed-5-methyl ester is a derivative of the antifolate drug Pemetrexed (B1662193), characterized by the esterification of the γ-carboxyl group of the L-glutamate side chain to a methyl ester. This seemingly minor modification significantly alters the molecule's physicochemical properties. The conversion of the carboxylic acid to an ester neutralizes one of the negative charges present on Pemetrexed at physiological pH and increases its lipophilicity.

This structural change has a profound impact on molecular recognition. Key enzymes and transporters that interact with Pemetrexed, such as folylpolyglutamate synthetase (FPGS), the reduced folate carrier (RFC), and the proton-coupled folate transporter (PCFT), have binding sites that are specifically adapted to recognize the dicarboxylate structure of folates and Pemetrexed. nih.govresearchgate.net The presence of the 5-methyl ester can disrupt these interactions, potentially reducing the affinity for these proteins. For instance, FPGS-mediated polyglutamylation, a process that traps Pemetrexed inside cells and increases its inhibitory activity against target enzymes, would be hindered by the ester modification. jhoponline.com

Conversely, the increased lipophilicity of the ester form may enhance passive diffusion across cell membranes. This property is often exploited in prodrug strategies, where an ester form of a drug is used to improve oral absorption or cell penetration, with the expectation that intracellular esterases will cleave the ester to release the active, carboxylate form of the drug. nih.gov this compound is sometimes utilized as a protected intermediate in the chemical synthesis of Pemetrexed and its derivatives. scbt.com

Rational Design and Synthesis of this compound Analogues

The rational design of analogues based on the Pemetrexed scaffold aims to enhance tumor targeting and overcome mechanisms of drug resistance. A key strategy has been to modify the molecule to favor transport by tumor-associated transporters like folate receptors (FRs) and PCFT, while reducing uptake by the ubiquitously expressed RFC, which is a common source of toxicity in healthy tissues. nih.govacs.org

A prominent example of rational analogue design involves modifications to the 7H-pyrrolo[2,3-d]pyrimidine core of Pemetrexed. researchgate.net Researchers have systematically introduced a methyl group at the 6-position of this bicyclic scaffold. nih.govacs.org This modification was hypothesized to create steric hindrance that would specifically impede the molecule's interaction with the RFC transporter without significantly affecting its binding to FRs or PCFT. acs.org The synthesis of these 6-methyl analogues, such as the 6-methyl version of Pemetrexed (compound 5 in the referenced study), follows established chemical pathways, often involving Sonogashira coupling reactions to build the core structure before attaching the glutamate (B1630785) tail. acs.org

The introduction of the 6-methyl group provides a clear example of how steric and electronic effects can be harnessed to alter biological activity. The primary goal—to achieve selective loss of RFC transport—was successfully realized. nih.govacs.org Studies showed that while Pemetrexed and related non-methylated compounds were potent inhibitors of cells expressing RFC, the corresponding 6-methyl analogues completely lost this activity. acs.org However, their ability to inhibit cells via FRα, FRβ, and PCFT was largely preserved or, in some cases, slightly increased. nih.govacs.org This demonstrates that the steric bulk of the methyl group selectively disrupts the binding pocket of RFC but is accommodated by the other transporters. acs.org This strategic modification resulted in analogues with increased tumor selectivity, as demonstrated by their preserved antiproliferative activity against human tumor cells but reduced activity against normal cells. nih.govacs.org

CompoundParent CompoundModificationRFC (PC43-10) IC50 (nM)PCFT (R2/PCFT4) IC50 (nM)FRα (RT16) IC50 (nM)
1 -Pemetrexed31656.8
5 16-Methyl>1000299
2 -3-Carbon Bridge169329550
6 26-Methyl>1000212.5
3 -Thienoyl362226
7 36-Methyl>1000222.5

Data sourced from ACS Medicinal Chemistry Letters. acs.org This table shows the 50% inhibitory concentrations (IC50) for Pemetrexed (1) and other non-methylated analogues (2, 3) versus their 6-methyl counterparts (5, 6, 7). The dramatic increase in IC50 values for RFC-expressing cells highlights the successful selective blockade of this transporter.

The conformation, or three-dimensional shape, of a drug molecule is critical for its interaction with a target. The introduction of the 6-methyl group on the pyrrolopyrimidine core does more than just add steric bulk; it also restricts the rotational freedom of the bond connecting the core to the side chain. nih.govacs.org A low-mode conformational search (LMCS), a computational method to find stable 3D structures, was performed on these analogues. acs.org The analysis revealed that the 6-methyl substituted compounds consistently exhibit substantially fewer low-energy conformations compared to their more flexible, non-methylated parent compounds. acs.org This conformational restriction could contribute to the enhanced selectivity for certain transporters by pre-organizing the molecule into a shape that is more favorable for binding to FRs and PCFT but unfavorable for RFC. nih.govacs.org

Parent CompoundNumber of Conformers6-Methyl AnalogueNumber of Conformers
1 (Pemetrexed) 2685 243
2 6056 535
3 3597 281
4 3398 299

Data sourced from ACS Medicinal Chemistry Letters. acs.org This table compares the number of unique conformations found within 5 kcal/mol of the lowest-energy state for each parent compound and its 6-methyl analogue, illustrating the conformational restriction imposed by the methyl group.

Influence of Steric and Electronic Effects on Target Binding and Transporter Interactions

Molecular Modeling and Computational Chemistry in Structure-Based Drug Design for Research

Computational techniques are indispensable tools in modern drug discovery, allowing researchers to visualize and predict molecular interactions before undertaking complex synthesis.

Molecular docking and molecular dynamics (MD) simulations were central to understanding the selective activity of the 6-methyl Pemetrexed analogues. nih.govacs.org Docking studies involve placing a virtual model of the ligand (the drug) into the 3D structure of the protein target to predict the binding pose and affinity.

Docking into Transporters : Researchers docked both Pemetrexed (compound 1) and its 6-methyl analogue (compound 5) into homology models of RFC, PCFT, and FRα/β. acs.org The simulations predicted that the binding sites of PCFT and the folate receptors could easily accommodate the extra 6-methyl group. acs.org In stark contrast, the model for RFC showed that the 6-methyl group would cause a severe steric clash with the amino acid residue Tyrosine-126 (Tyr126), providing a clear molecular basis for the observed loss of transport. acs.org

Docking into Other Targets : Similar computational methods have been applied to study the interaction of Pemetrexed with its intracellular enzyme targets, such as dihydrofolate reductase (DHFR), and with other transporters like the breast cancer resistance protein (BCRP). acs.orgnih.gov For BCRP, docking studies revealed key salt-bridge interactions between the carboxylate groups of Pemetrexed and an arginine residue (Arg482) in the transporter, highlighting the importance of electrostatic interactions in transport activity. nih.gov

These computational insights provide a powerful, atom-level rationale for observed biological data and guide the design of future analogues with even greater potency and selectivity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in deciphering the intricate connections between the structural features of a molecule and its biological activity. For antifolate compounds like Pemetrexed and its derivatives, including this compound, QSAR models provide a quantitative framework to predict the inhibitory potency against target enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These computational models are instrumental in the rational design of novel, more potent analogs.

Three-dimensional QSAR (3D-QSAR) methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been particularly insightful. These methods correlate the biological activity of a series of compounds with their 3D molecular properties, including steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields.

Research on quinazoline (B50416) antifolates has successfully employed CoMFA and CoMSIA to understand their mechanism of action and structure-activity relationships. nih.gov For a series of quinazoline antifolate inhibitors of thymidylate synthase, a CoMFA model yielded a cross-validated q² value of 0.573 and a non-cross-validated r² value of 0.935. nih.gov The corresponding CoMSIA model gave a q² of 0.445 and an r² of 0.893. nih.gov Such statistically significant models indicate a strong correlation between the 3D fields and the biological activity.

In a broader context of antifolate drug design, various molecular descriptors are considered in QSAR studies. These can range from simple 0D descriptors like molecular weight to more complex 4D descriptors that account for conformational ensembles. hufocw.org For antifolates, descriptors related to topology, electronic properties, and geometry are crucial in defining their interaction with the target enzymes. hufocw.orgresearchgate.net

The following interactive table summarizes typical statistical results from 3D-QSAR studies on antifolate compounds, illustrating the predictive power of these models.

Table 1: Statistical Parameters of 3D-QSAR Models for Antifolate Compounds
Modelq² (Cross-validated)r² (Non-cross-validated)Predictive r²Key Field Contributions
CoMFA0.573 - 0.7510.83 - 0.9730.70Steric, Electrostatic
CoMSIA0.445 - 0.7390.816 - 0.9230.73Steric, Electrostatic, Hydrophobic, H-bond Acceptor/Donor

This table presents a range of values reported in different studies on antifolate compounds to illustrate typical model performance. nih.govmdpi.comcncb.ac.cnnih.gov

Detailed analysis of the contour maps generated from these models provides actionable insights for structural modifications. For instance, in studies of quinazoline derivatives, the steric and electrostatic fields in CoMFA and the addition of hydrophobic and hydrogen bond acceptor fields in CoMSIA were shown to be critical for predicting antimalarial activity against DHFR. cncb.ac.cnnih.gov These findings suggest that bulky substituents in certain regions of the molecule could enhance or diminish activity, and that electrostatic and hydrophobic interactions are key to binding affinity.

While specific QSAR studies on this compound are not extensively documented in publicly available literature, the established models for Pemetrexed and its analogs offer a strong foundation for predicting its activity. The esterification at the 5-position of the glutamate moiety would primarily alter the steric and electronic properties in that region. Based on general QSAR models for antifolates, this modification would likely influence the compound's interaction with the active site of its target enzymes. The methyl ester group, being more lipophilic than the corresponding carboxylic acid in Pemetrexed, could affect cell permeability and binding within the typically hydrophilic glutamate-binding pocket of folate-dependent enzymes. The precise impact, whether beneficial or detrimental to its inhibitory activity, would be quantitatively predicted by a robust QSAR model.

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Separation, Purity Assessment, and Quantification

Chromatographic methods are central to resolving Pemetrexed-5-methyl ester from the active pharmaceutical ingredient (API) and other process-related impurities. These techniques provide the necessary separation for accurate purity evaluation and quantification.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the cornerstone for analyzing pemetrexed (B1662193) and its impurities. nih.govresearchgate.net These methods are designed to be stability-indicating, meaning they can separate the main compound from its degradation products and synthetic intermediates like this compound. nih.govjeol.com UHPLC, an evolution of HPLC, offers faster analysis times and improved resolution by using columns with smaller particle sizes. nih.gov

Method development for impurity profiling typically involves screening various C18 and other phenyl-based stationary phases to achieve optimal selectivity. researchgate.netnih.gov Gradient elution is commonly employed to resolve a wide range of impurities with different polarities within a single analytical run. nih.govnih.gov While specific retention times are method-dependent, these systems are validated to separate all known related substances, including monoesters of pemetrexed. nih.gov

The following table outlines typical parameters for an HPLC/UHPLC method used for the analysis of pemetrexed and its related substances, which would be applicable for the characterization of this compound.

ParameterTypical ConditionsReference
ColumnReversed-Phase C18 or Phenyl (e.g., Zorbax SB-Phenyl, Hypersil BDS C18, Zorbax SB C18) nih.govresearchgate.netnih.gov
Column Dimensionse.g., 150 mm x 4.6 mm, 3.5 µm; 100 mm x 4.6 mm, 3 µm nih.govnih.gov
Mobile Phase AAqueous buffer (e.g., Phosphate (B84403), Perchlorate, or TFA in water) at a controlled pH (e.g., pH 3.0-5.2) researchgate.netnih.govchemspider.com
Mobile Phase BAcetonitrile or a mixture of Acetonitrile and buffer nih.govchemspider.com
Elution ModeGradient nih.govnih.gov
Flow Rate0.8 - 1.2 mL/min nih.govnih.gov
Column TemperatureAmbient to 40°C nih.govnih.gov
Detection WavelengthUV at 228 - 240 nm nih.govresearchgate.netcpu.edu.cn

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

LC-MS and LC-MS/MS are indispensable tools for the definitive identification of impurities. These techniques couple the separation power of liquid chromatography with the mass-analyzing capability of a mass spectrometer, providing structural information based on the mass-to-charge ratio (m/z) of the analyte and its fragments. For this compound (Molecular Formula: C₂₁H₂₃N₅O₆), the expected protonated molecular ion [M+H]⁺ would be observed at an m/z corresponding to its molecular weight of approximately 441.44 g/mol. nih.govresearchgate.net

In LC-MS/MS analysis, this parent ion would be selected and subjected to collision-induced dissociation (CID) to generate characteristic product ions. While specific fragmentation data for this compound is not widely published, the fragmentation pattern can be predicted based on the known fragmentation of the parent pemetrexed molecule. For instance, a key fragmentation of pemetrexed (m/z 428.2) involves the cleavage of the amide bond, resulting in a major fragment at m/z 281.2. chemspider.com A similar fragmentation would be expected for the 5-methyl ester, alongside fragmentation related to the ester group itself, such as the loss of methanol (B129727) (CH₃OH).

The following table summarizes typical LC-MS parameters used in the analysis of pemetrexed, which are applicable for the analysis of its methyl ester derivative.

ParameterTypical ConditionsReference
Ionization ModeElectrospray Ionization (ESI), Positive Mode chemspider.com
Parent Ion [M+H]⁺ (Pemetrexed)m/z 428.2 chemspider.com
Product Ion (Pemetrexed)m/z 281.2 chemspider.com
Expected Parent Ion [M+H]⁺ (this compound)~m/z 442.2Calculated

Chiral Separation Techniques for Enantiomeric Purity

Pemetrexed is a chiral molecule, with the therapeutically active form being the (S)-enantiomer. nih.gov The enantiomeric purity is a critical quality attribute, as the (R)-enantiomer is considered an impurity. The source of this chiral impurity can be the starting materials, such as diethyl L-glutamate, or it can form during certain reaction conditions. nih.govresearchgate.net Therefore, controlling the stereochemistry throughout the synthesis, including at the ester intermediate stages, is crucial.

Chiral HPLC methods have been developed to separate the enantiomers of pemetrexed. These methods typically utilize polysaccharide-based chiral stationary phases (CSPs), such as amylose (B160209) or cellulose (B213188) derivatives coated on a silica (B1680970) support. nih.gov A commonly used column for this purpose is the Chiralpak AD-H. cpu.edu.cn The mobile phases are often normal-phase, consisting of mixtures of alkanes (like n-hexane) and alcohols (such as ethanol (B145695) and isopropyl alcohol), sometimes with an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape and resolution. cpu.edu.cn These methods are validated to ensure they can quantify the undesired (R)-enantiomer at very low levels. cpu.edu.cn The same principles and types of chiral columns would be applied to assess the enantiomeric purity of this compound.

ParameterTypical Conditions for Pemetrexed EnantiomersReference
ColumnChiralpak AD-H (250 x 4.6 mm, 5 µm) cpu.edu.cn
Mobile Phasen-Hexane: Ethanol: Isopropyl alcohol: TFA (e.g., 250:650:100:1 v/v/v/v) cpu.edu.cn
Flow Rate0.5 mL/min cpu.edu.cn
Column Temperature35°C cpu.edu.cn
DetectionUV at 240 nm cpu.edu.cn

Spectroscopic and Spectrometric Characterization

Spectroscopic techniques are used for the definitive structural elucidation of this compound, confirming its identity and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. For this compound, the spectra would confirm the presence of the core pemetrexed structure along with the specific methyl ester group at the 5-position of the glutamic acid moiety.

NucleusStructural MoietyExpected Chemical Shift (δ) Range (ppm)Reference
¹HAromatic protons (benzoyl, pyrrolopyrimidine)6.5 - 8.5 sigmaaldrich.com
¹HGlutamic acid α-CH~4.5 sigmaaldrich.com
¹HEster -OCH₃~3.6General Chemical Shifts
¹HEthyl bridge and glutamic acid β, γ-CH₂1.8 - 3.2 sigmaaldrich.com
¹³CCarbonyls (amide, ester, urea)150 - 175 sigmaaldrich.com
¹³CAromatic carbons100 - 160 sigmaaldrich.com
¹³CEster -OCH₃~52General Chemical Shifts
¹³CAliphatic carbons (Cα, Cβ, Cγ, ethyl bridge)25 - 55 sigmaaldrich.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. This technique is crucial for confirming the identity of a new compound or impurity. For this compound, HRMS would be used to measure its monoisotopic mass with high precision (typically to four or more decimal places).

The elemental composition derived from the accurate mass measurement allows for the unambiguous confirmation of the molecular formula. This data is a standard requirement for the characterization of pharmaceutical reference standards and impurities. researchgate.net

ParameterValueReference
Molecular FormulaC₂₁H₂₃N₅O₆
Calculated Monoisotopic Mass441.1652 g/molCalculated

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a vital tool for identifying the functional groups present in a molecule, thereby confirming its chemical structure. The FT-IR spectrum of a related compound, Pemetrexed, reveals characteristic absorption bands that are also anticipated in its 5-methyl ester derivative, with slight shifts due to the esterification.

Key spectral features for Pemetrexed include:

A broad band for the O-H stretch of the carboxylic acid group around 3414 cm⁻¹. In the 5-methyl ester, the intensity of this band would be significantly reduced or absent, replaced by signals corresponding to the ester group.

N-H stretching vibrations from the amino group (NH₂) and the pyrrole (B145914) ring (NH) are observed at approximately 3298 cm⁻¹ and 3170 cm⁻¹, respectively. researchgate.net

Aromatic C-H stretching appears around 3050 cm⁻¹, while aliphatic C-H stretching is seen at about 2931 cm⁻¹. researchgate.net

The spectrum shows two distinct carbonyl (C=O) stretching bands: one for the amide at 1743 cm⁻¹ and another for the carboxylic acid at 1698 cm⁻¹. researchgate.net For the 5-methyl ester, the carboxylic acid C=O band would be replaced by an ester C=O stretch, typically found in a similar region.

Other significant peaks include C=N stretching at 1624 cm⁻¹ and aromatic C=C stretching at 1500 cm⁻¹. researchgate.net

A comparative analysis of the FT-IR spectra of Pemetrexed and this compound would definitively confirm the successful esterification by the appearance of characteristic ester bands and the disappearance of the broad carboxylic acid O-H stretch.

Table 1: Characteristic FT-IR Peaks for Pemetrexed Functional Groups. researchgate.net
Functional GroupCharacteristic Absorption (cm⁻¹)
O-H (Carboxylic Acid)~3414
N-H (Amine and Pyrrole)~3298 and ~3170
C-H (Aromatic)~3050
C-H (Aliphatic)~2931
C=O (Amide)~1743
C=O (Carboxylic Acid)~1698
C=N~1624
C=C (Aromatic)~1500

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is commonly used for quantitative analysis. Pemetrexed disodium (B8443419) exhibits a characteristic absorption maximum (λ_max) at approximately 225 nm when measured in distilled water. researchgate.net This absorption is attributed to the π → π* transitions within the aromatic and heteroaromatic ring systems of the molecule. The UV-Vis spectrum is a valuable tool for determining the concentration of this compound in solution, a critical aspect of in vitro studies. researchgate.netmdpi.com The λ_max for the 5-methyl ester is expected to be very similar to that of the parent compound, as the esterification at the glutamate (B1630785) moiety does not significantly alter the primary chromophore, which is the pyrrolo[2,3-d]pyrimidine ring system linked to the benzoyl group.

Table 2: UV-Vis Spectroscopic Data for Pemetrexed. researchgate.net
CompoundSolventλ_max (nm)
Pemetrexed disodiumDistilled Water225

Solid-State Characterization for Polymorphism and Amorphism Studies

The solid-state properties of a pharmaceutical compound, including its crystalline form (polymorphism) or lack thereof (amorphism), can significantly influence its stability, solubility, and bioavailability. While specific data for this compound is not extensively published, the methodologies used to characterize the solid state of the related compound, Pemetrexed diethyl ester, are directly applicable. google.com

X-Ray Diffraction (XRD)

X-Ray Diffraction (XRD) is the definitive technique for identifying the crystalline or amorphous nature of a solid. A crystalline material will produce a distinct diffraction pattern with sharp peaks at specific 2θ angles, whereas an amorphous solid will show a broad halo with no sharp peaks. dovepress.com For instance, the related Pemetrexed diethyl ester has been shown to exist in different crystalline forms depending on the crystallization solvent, each with a unique XRD pattern. google.com It has also been observed that crude Pemetrexed diethyl ester can have a predominantly amorphous form. google.com Characterization of this compound by XRD would be essential to identify its solid-state form, which is crucial for consistent formulation development.

Scanning Electron Microscopy (SEM)

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. This technique is useful for determining the thermal stability of a compound and quantifying the amount of residual solvent or water. For example, the TGA of Pemetrexed lysine (B10760008) salt showed a weight loss of 3.8%, indicating the presence of water or other volatile components. google.comgoogleapis.com A TGA analysis of this compound would provide critical data on its thermal decomposition profile and solvent/water content. mdpi.comnih.gov

Bioanalytical Method Development for In Vitro Studies

The development of robust bioanalytical methods is essential for quantifying drug concentrations in biological samples during in vitro experiments, such as cell-based assays. For Pemetrexed and its derivatives, High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common analytical technique.

A validated stability-indicating RP-HPLC method has been developed for Pemetrexed disodium and its process-related impurities, including the diethyl ester. researchgate.net Such a method typically involves a C18 column and a gradient mobile phase of a buffered aqueous solution and an organic solvent like acetonitrile. researchgate.net Detection is often performed using a UV detector at a wavelength around 223-240 nm. researchgate.netresearchgate.net The method would need to be validated for this compound according to ICH guidelines, assessing parameters like linearity, precision, accuracy, and specificity. researchgate.net

For higher sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. researchgate.net An LC-MS method for Pemetrexed in human plasma has been validated, demonstrating high accuracy and precision with a short run time. researchgate.net This type of method can be adapted for this compound to support in vitro pharmacokinetic and pharmacodynamic studies, ensuring reliable quantification of the compound in cell lysates or culture media. nih.govnih.gov

Table 3: Common Bioanalytical Methods for Pemetrexed and Related Compounds. researchgate.netresearchgate.net
TechniqueColumnMobile Phase ExampleDetection
RP-HPLCHypersil BDS C18 (100 x 4.6mm, 3µm)Gradient of (0.02M sodium dihydrogen phosphate with 0.1% HCOOH, pH 3.8) and AcetonitrileUV at 240 nm
LC-MSC18 analytical columnFormic acid/acetonitrileMass Spectrometry (e.g., Quadrupole)

Prodrug Design and Advanced Drug Delivery Systems Research Concepts

Pemetrexed-5-methyl ester as a Potential Prodrug Strategy in Preclinical Research

This compound is explored in medicinal chemistry as a potential prodrug of Pemetrexed (B1662193), a multitargeted antifolate agent. vulcanchem.comnih.gov The core concept of a prodrug is to create a pharmacologically inactive derivative of a parent drug that, after administration, undergoes biotransformation to release the active compound. scirp.orgmdpi.comnih.gov For Pemetrexed, esterification of the C5-carboxylate group to form the methyl ester aims to modify its physicochemical properties. This strategy is based on the principle of masking a polar functional group—the carboxylic acid—to potentially alter its interaction with biological systems, such as membrane transport and cellular uptake. scirp.orgnih.gov The effectiveness of such a strategy hinges on the ester's ability to be efficiently and predictably hydrolyzed back to the parent drug, Pemetrexed, by endogenous enzymes. scirp.orgnih.gov

In Vitro Ester Hydrolysis in Biological Matrices (e.g., Plasma, Microsomes, Cell Lysates)

A critical step in validating an ester-based prodrug is to confirm its hydrolysis back to the active parent drug in relevant biological environments. scirp.orgnih.gov This is typically assessed using in vitro assays with biological matrices rich in ester-cleaving enzymes. nih.gov Ester prodrugs are often designed to be substrates for carboxylesterases (CES), which are abundant in plasma, liver microsomes, and other tissues, and are responsible for hydrolyzing the ester bond to release the active carboxylic acid drug. nih.gov

Research on various benzoate (B1203000) esters demonstrates that the rate of hydrolysis can be influenced by the nature of the ester's alkyl group. nih.gov Studies using rat plasma and liver microsomes have shown that methyl esters can exhibit greater metabolic stability compared to their higher homologous esters (e.g., ethyl, propyl). nih.gov For a compound like this compound, preclinical evaluation would involve incubating it in human and animal plasma, as well as with liver microsomes, which contain a high concentration of metabolic enzymes. nih.gov The rate of disappearance of the ester and the corresponding appearance of Pemetrexed would be monitored over time to determine the hydrolysis kinetics and calculate parameters such as the metabolic half-life (t½). nih.gov While the general principles of ester hydrolysis are well-established, specific kinetic data for the hydrolysis of this compound in plasma or microsomal fractions are not detailed in the available literature.

Bioconversion and Parent Compound Release Kinetics in Cellular Models

Following the assessment in biological fluids and tissue fractions, the next step is to evaluate the prodrug's behavior in cellular models. The goal is to ensure that the prodrug can enter target cells and then be efficiently converted into the active drug intracellularly. researchgate.net The bioconversion of this compound within cancer cell lines would be investigated by incubating the cells with the compound. Cell lysates would then be analyzed at various time points to measure the concentrations of both the intact ester and the released Pemetrexed.

This process confirms that intracellular enzymes, such as cytosolic carboxylesterases, can effectively hydrolyze the ester prodrug. nih.gov The kinetics of this release are crucial; the rate of conversion must be sufficient to achieve therapeutic concentrations of the parent drug within the cell to exert its cytotoxic effects. researchgate.net For Pemetrexed, this means releasing the active form so it can be polyglutamated and inhibit key enzymes in folate metabolism like thymidylate synthase. nih.govresearchgate.net Cytotoxicity assays comparing the prodrug to the parent drug in various cancer cell lines, such as the A549 non-small cell lung cancer line, can provide indirect evidence of successful bioconversion. researchgate.netnih.gov

Impact of Esterification on Cellular Uptake and Permeability in Model Systems

A primary rationale for designing an ester prodrug is to enhance the parent drug's ability to cross cell membranes. nih.gov Pemetrexed, being a polar molecule with two carboxylate groups, relies on active transport mechanisms for cellular entry, primarily the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT). acs.orgresearchgate.net Masking one of these polar groups via esterification, as in this compound, is hypothesized to increase the molecule's lipophilicity.

This increased lipophilicity could facilitate greater passive diffusion across the lipid bilayer of cell membranes, potentially bypassing the reliance on specific transporters. nih.gov Studies with other types of molecules have shown that esterification can significantly increase membrane permeability. nih.gov For instance, research on long-chain fatty acid methyl esters demonstrated that they are taken up intact by mammalian cells, suggesting that the anionic carboxyl group is not essential for uptake. nih.gov The impact of the 5-methyl ester modification on Pemetrexed's uptake would be experimentally determined using cell-based permeability assays, such as those employing Caco-2 cell monolayers, which are a standard model for intestinal absorption. dovepress.com These studies would compare the permeability of this compound to that of the parent Pemetrexed to quantify any enhancement in cellular ingress.

Conceptual Development of Nanoparticle-Based Delivery Systems for Enhanced Research Applications

Nanoparticle-based drug delivery systems represent a distinct and advanced strategy to improve the therapeutic profile of anticancer agents like Pemetrexed. frontiersin.orglungdiseasesjournal.com These systems are designed to encapsulate the drug, protecting it from premature degradation and enabling controlled release and potentially targeted delivery to tumor tissues. nih.govlungdiseasesjournal.com Research has explored various nanocarriers for Pemetrexed, including liposomes, polymeric nanoparticles, and layered double hydroxides, to enhance its efficacy and overcome limitations. researchgate.netresearchgate.netacs.org

Encapsulation Efficiency and Controlled Release Studies in Vitro

A key parameter for any nanoparticle drug delivery system is its ability to effectively load the therapeutic agent. rsc.org Encapsulation efficiency (EE) measures the percentage of the initial drug that is successfully incorporated into the nanoparticles during their formulation. High EE is desirable to maximize the drug payload. google.com For Pemetrexed, various nanoparticle systems have demonstrated promising encapsulation efficiencies. For example, lipid drug conjugated nanoparticles and stearoyl chitosan (B1678972) nanoparticles have reported EE values of 81.0% and 85.1%, respectively. researchgate.netacs.org

Another critical aspect is the drug release profile. In vitro release studies are conducted, typically using a dialysis method in a buffer solution (e.g., PBS at pH 7.4), to simulate physiological conditions and measure the rate at which the drug is released from the nanocarrier over time. acs.orgacs.org Many systems are designed for a sustained or controlled release, which can maintain the drug concentration in a therapeutic window for a longer duration. acs.org Studies have shown that Pemetrexed encapsulated in stearoyl chitosan nanoparticles exhibits controlled release over 24 hours, while formulations in layered double hydroxides show a biphasic release pattern, with an initial faster release followed by a slower, sustained phase. acs.orgacs.org

Table 1: Encapsulation Efficiency and Release Characteristics of Pemetrexed in Nanoparticle Systems

Enhanced Cellular Uptake and Intracellular Localization in Cell Lines

A major goal of using nanoparticle delivery systems is to enhance the uptake of the drug by cancer cells. rsc.orgmdpi.com By modifying the route of entry, nanoparticles can help overcome low permeability or drug efflux mechanisms. Studies have consistently shown that encapsulating Pemetrexed in various nanocarriers significantly improves its uptake into cancer cell lines compared to the free drug. mdpi.comacs.org For instance, a nanoemulsion system dramatically improved the intestinal membrane permeability and cellular uptake of a Pemetrexed complex. dovepress.commdpi.com

Once inside the cell, the location of the nanoparticle can influence the drug's effectiveness. Intracellular localization is often studied using fluorescence microscopy with labeled nanoparticles or drugs. Research using zirconium-based metal-organic frameworks (MOFs) to deliver Pemetrexed to lung cancer and mesothelioma cells found that the nanoparticles were successfully internalized by the cells and accumulated in the lysosomes. acs.org Similarly, other studies have observed that photosensitizers delivered via nanoparticles are often distributed in the cytoplasm. fortunejournals.com This enhanced uptake and controlled intracellular trafficking can lead to higher effective drug concentrations at the target site, potentially improving therapeutic outcomes. acs.org

Table 2: Cellular Uptake and Localization of Pemetrexed-Loaded Nanoparticles

Physicochemical Stability of Formulations in Research Media

The physicochemical stability of a compound in various research media is a critical factor in the design of prodrugs and advanced drug delivery systems. This stability influences the compound's shelf-life, its behavior in vitro and in vivo, and ultimately its therapeutic efficacy. While extensive stability data exists for the parent compound, Pemetrexed, specific, publicly available research on the physicochemical stability of its derivative, this compound, is notably scarce. Vendor information for this compound often indicates that stability data, such as half-life, is not available. vulcanchem.com

However, based on the chemical structure of this compound and the known degradation pathways of the parent Pemetrexed molecule, its stability profile in research media can be inferred. This compound, being an ester, is anticipated to be susceptible to hydrolysis, particularly under acidic or basic conditions, which would cleave the ester bond to yield Pemetrexed and methanol (B129727).

The stability of the parent compound, Pemetrexed, is well-documented and primarily affected by oxidation and pH-dependent hydrolysis. mdpi.comsps.nhs.uk Under acidic conditions, the primary degradation involves decarboxylation of the glutamic acid moiety. mdpi.comsps.nhs.uk In alkaline environments, degradation occurs through the hydrolysis of the side-chain amide. mdpi.comsps.nhs.uk The main degradation pathway for Pemetrexed in aqueous solutions is oxidation, leading to the formation of α-hydroxy lactams, keto-pemetrexed, and various oxidative dimers. mdpi.comsps.nhs.uk

Given these pathways for the parent compound, it is reasonable to expect that this compound would also be sensitive to pH and oxidative stress. The ester group introduces an additional primary route for degradation via hydrolysis.

Detailed Research Findings

Specific experimental studies detailing the degradation kinetics of this compound in research media are not widely published. Research has focused more on the synthesis and characterization of Pemetrexed and its various process-related impurities rather than the stability of each specific impurity. nih.govnih.gov Studies on forced degradation of Pemetrexed have identified several degradation products, but a detailed kinetic analysis of the 5-methyl ester derivative is not provided. mdpi.commolnar-institute.com

For context, stability studies on Pemetrexed formulations provide insight into the conditions that affect the core molecule. In aqueous solutions, Pemetrexed's stability is significantly influenced by pH, drug concentration, and the presence of oxygen. mdpi.com For instance, a pH below 6.0 leads to significant degradation. mdpi.com The stability of Pemetrexed solutions has been shown to increase as the drug concentration increases from 12.5 to 50 mg/mL. mdpi.com Furthermore, controlling the levels of dissolved and headspace oxygen through methods like nitrogen purging has a significant positive impact on the stability of Pemetrexed solutions. mdpi.comgoogle.com

The following tables summarize the known stability of the parent compound, Pemetrexed, in common research and infusion media, and provide a projected stability profile for this compound based on general chemical principles.

Table 1: Projected Physicochemical Stability of this compound in Research Media

This table is illustrative and based on general chemical principles of ester hydrolysis, as specific experimental data for this compound is not publicly available.

ParameterConditionExpected Stability OutcomePrimary Degradation Pathway
pH Acidic (pH < 6)LowAcid-catalyzed hydrolysis of the methyl ester; Potential for decarboxylation of the glutamate (B1630785) moiety. mdpi.com
Neutral (pH 6.5 - 8.5)ModerateSlow hydrolysis of the methyl ester; Susceptibility to oxidation. mdpi.com
Alkaline (pH > 8.5)LowBase-catalyzed hydrolysis of the methyl ester; Potential for side-chain amide hydrolysis. mdpi.com
Temperature Refrigerated (2-8°C)Increased StabilitySlows rates of hydrolysis and oxidation. researchgate.net
Room Temperature (~25°C)Moderate StabilityIncreased rate of hydrolysis and oxidation compared to refrigeration. researchgate.net
Elevated Temperature (>40°C)Low StabilityAccelerated degradation through all pathways. mdpi.com
Atmosphere Presence of OxygenLowOxidation of the pyrrolo[2,3-d]pyrimidine core. mdpi.com
Inert (e.g., Nitrogen)Increased StabilityMinimized oxidative degradation. mdpi.comgoogle.com

Table 2: Summary of Experimental Stability Findings for Pemetrexed in Infusion Solutions

MediumConcentrationStorage ConditionDurationStability FindingCitation
Dextrose 5% Injection2, 10, 20 mg/mL23°C (Room Temp)48 hoursChemically stable. nih.gov
NaCl 0.9% Injection2, 10, 20 mg/mL23°C (Room Temp)48 hoursChemically stable. nih.gov
Dextrose 5% Injection2, 10, 20 mg/mL4°C (Refrigerated)31 daysChemically stable, but microparticulate formation observed after 24 hours in PVC bags. nih.gov
NaCl 0.9% Injection2, 10, 20 mg/mL4°C (Refrigerated)31 daysChemically stable, but microparticulate formation observed after 24 hours in PVC bags. nih.gov
NaCl 0.9% Injection2 mg/mL & 13.5 mg/mL2-8°C (Refrigerated)21 daysStable, with increases in related substances being the shelf-life limiting factor. sps.nhs.uk
Dextrose 5%3 mg/mL & 12 mg/mL2-8°C (Refrigerated)4 daysPhysicochemically stable. researchgate.net
NaCl 0.9%3 mg/mL & 12 mg/mL2-8°C (Refrigerated)4 daysPhysicochemically stable. researchgate.net

Future Research Directions in Pemetrexed 5 Methyl Ester and Antifolate Research

Elucidation of Novel Target Interactions Beyond Canonical Folate-Dependent Enzymes

The primary mechanism of pemetrexed (B1662193) involves the inhibition of TS, DHFR, and GARFT. drugbank.com Pemetrexed acts as a prodrug, requiring intracellular conversion to active polyglutamate forms, which are potent inhibitors of these enzymes. cancernetwork.comnih.gov While these remain the canonical targets, the introduction of a methyl ester at the 5-position of the glutamate (B1630785) moiety could subtly alter the compound's interaction profile.

Future research should investigate whether Pemetrexed-5-methyl ester, or its intracellular metabolites, interact with novel protein targets. The esterification might influence the polyglutamation process, potentially leading to a different spectrum of polyglutamated species with altered target affinities. Moreover, the modification could lead to engagement with entirely new off-targets. For instance, studies on other pemetrexed analogs have revealed that minor structural changes can significantly impact their biological activity and target profile. nih.gov Research has also shown that pemetrexed can induce apoptosis through mechanisms involving reactive oxygen species (ROS) and the inhibition of sirtuin 1 (SIRT1), suggesting a broader range of cellular effects beyond direct enzyme inhibition. spandidos-publications.com

A comprehensive understanding of the target profile of this compound would require advanced proteomics approaches, such as chemical proteomics, to identify its direct binding partners within the cell. This could unveil unexpected mechanisms of action and provide a rationale for its development in specific cancer subtypes.

Table 1: Canonical Enzyme Targets of Pemetrexed

Enzyme TargetFunction in Folate Metabolism
Thymidylate Synthase (TS)Catalyzes the conversion of dUMP to dTMP, a crucial step in DNA synthesis. nih.govnih.gov
Dihydrofolate Reductase (DHFR)Reduces dihydrofolate to tetrahydrofolate, which is essential for the synthesis of purines and thymidylate. nih.govnih.gov
Glycinamide (B1583983) Ribonucleotide Formyltransferase (GARFT)A key enzyme in the de novo purine (B94841) biosynthesis pathway. nih.govnih.gov

Development of New Resistance Reversal Strategies in Preclinical Cellular Models

Resistance to pemetrexed is a significant clinical challenge and can arise from various mechanisms, including altered drug transport, decreased polyglutamylation, and upregulation of target enzymes. researchgate.net Research into overcoming this resistance is critical. For instance, the Hedgehog (HH) signaling pathway has been implicated in pemetrexed resistance in non-small cell lung cancer (NSCLC) cells, and inhibitors of this pathway have shown promise in restoring sensitivity. iiarjournals.org Similarly, flavonoids like Kaempferol have been shown to reverse pemetrexed resistance by inhibiting the epithelial-to-mesenchymal transition (EMT) pathway. nih.gov

This compound could play a role in new resistance reversal strategies. Its altered chemical structure might allow it to bypass certain resistance mechanisms. For example, if resistance is mediated by reduced uptake via the reduced folate carrier (RFC), the ester form might exhibit different transport kinetics or utilize alternative transporters. acs.org

Preclinical studies in pemetrexed-resistant cell lines would be essential to evaluate this. These studies should assess the cytotoxicity of Pemetrexet-5-methyl ester in both sensitive and resistant cell lines and explore its efficacy in combination with other agents known to reverse antifolate resistance.

Exploration of Polypharmacology and Off-Target Effects in Diverse Research Systems

Polypharmacology, the ability of a drug to interact with multiple targets, can be both beneficial and detrimental. Pemetrexed itself is a multi-targeted agent, which contributes to its broad antitumor activity. nih.govaacrjournals.org The introduction of a 5-methyl ester group could further modulate this polypharmacology.

Investigating the polypharmacology of this compound in a panel of diverse cancer cell lines and in vivo models would be crucial to identify potential new therapeutic indications or unexpected toxicities.

Advanced Computational Approaches for Antifolate Design and Optimization

Computational modeling is an indispensable tool in modern drug discovery. For antifolates, computational approaches can be used to predict binding affinities, model interactions with target enzymes, and design novel analogs with improved properties. nih.gov Molecular docking and dynamic simulations can provide insights into how modifications, such as the 5-methyl ester group, affect the binding of the drug to its targets. researchgate.net

Future research should leverage these computational tools to guide the development of new antifolates based on the this compound scaffold. For example, quantitative structure-activity relationship (QSAR) models could be developed to predict the activity of related ester derivatives. mdpi.com These models could help in prioritizing the synthesis of compounds with the highest predicted potency and selectivity.

Furthermore, computational studies could be used to model the transport of this compound across cell membranes, providing hypotheses about its uptake and efflux that can be tested experimentally.

Integration of Multi-Omics Data in Preclinical Research for Comprehensive Mechanistic Understanding

Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, offer a powerful way to understand the complex cellular responses to drug treatment. researchgate.net Such studies have been used to investigate the mechanisms of resistance to pemetrexed and to identify potential biomarkers of response.

Future preclinical research on this compound should incorporate multi-omics analysis to gain a comprehensive understanding of its mechanism of action. By treating cancer cell lines with the compound and analyzing the resulting changes at multiple molecular levels, researchers could identify the pathways that are most significantly affected. This could lead to the discovery of novel biomarkers that predict sensitivity to this compound and could help in identifying patient populations most likely to benefit from treatment with this agent. Proteomic analysis, for example, could reveal alterations in the expression of proteins involved in pyrimidine (B1678525) metabolism and DNA repair, which could potentiate the compound's cytotoxicity. researchgate.net

Investigation into the Role of this compound in Biotransformation Pathways

The biotransformation of pemetrexed is crucial for its activity. The parent compound is converted to more active polyglutamate forms by the enzyme folylpolyglutamate synthetase (FPGS). drugbank.comeuropa.eu The presence of a 5-methyl ester group introduces a new site for metabolic modification. It is highly probable that this ester would be a substrate for cellular esterases, which would hydrolyze it to the parent pemetrexed.

Development of Research Tools and Probes based on this compound

Chemical probes are essential tools for basic biological research, allowing for the interrogation of protein function in complex biological systems. researchgate.net this compound could serve as a scaffold for the development of such probes. For example, by attaching a fluorescent dye or a biotin (B1667282) tag to the molecule, researchers could create probes to visualize the cellular uptake and distribution of the compound or to identify its binding partners through affinity purification-mass spectrometry.

The development of such probes would be invaluable for further elucidating the mechanism of action of pemetrexed and its analogs. They could be used to study the dynamics of drug-target engagement in living cells and to investigate the mechanisms of resistance in greater detail. The synthesis of such probes would require careful chemical modification to ensure that the attached tag does not interfere with the biological activity of the compound.

Q & A

Q. Which analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

  • Methodological Answer : Gas chromatography (GC) with flame ionization detection is standard for quantifying methyl ester content . Nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are critical for structural validation. For novel compounds, ensure documentation of purity (>95% by HPLC) and spectral data (e.g., ¹H/¹³C NMR, FTIR) in accordance with journal guidelines for reproducibility .

Q. How should researchers design stability studies for this compound under varying storage conditions?

  • Methodological Answer : Stability studies should follow ICH guidelines, testing parameters like temperature (e.g., 25°C, 40°C), humidity (75% RH), and light exposure. Use accelerated stability testing with periodic sampling (e.g., 0, 1, 3, 6 months). Degradation products can be monitored via HPLC-MS, and kinetic modeling (e.g., Arrhenius equation) can predict shelf life .

Advanced Research Questions

Q. How can contradictions in reported catalytic efficiencies for this compound synthesis be resolved?

  • Methodological Answer : Contradictions often arise from uncontrolled variables (e.g., raw material purity, reaction scaling). To address this:
  • Conduct sensitivity analysis using Monte Carlo simulations to quantify parameter uncertainty.
  • Replicate studies under standardized conditions (e.g., catalyst pre-treatment, inert atmosphere) and compare S/N ratios from Taguchi experiments .
  • Perform meta-analyses of published data, focusing on effect sizes and confidence intervals to identify outliers .

Q. What statistical approaches are recommended for modeling the reaction kinetics of this compound formation?

  • Methodological Answer : Response surface methodology (RSM) with central composite design (CCD) is effective for nonlinear kinetic modeling. For example, fit data to a second-order polynomial equation to optimize variables like reaction time and temperature. Validate models using lack-of-fit tests and adjusted R² values . Advanced machine learning (e.g., artificial neural networks) can also predict yields from heterogeneous datasets .

Q. How can researchers integrate multi-omics data to elucidate the pharmacological mechanisms of this compound?

  • Methodological Answer : Combine transcriptomic, proteomic, and metabolomic datasets using pathway enrichment tools (e.g., KEGG, Reactome). Employ systems biology approaches like weighted gene co-expression network analysis (WGCNA) to identify hub genes/proteins affected by the compound. Validate hypotheses with CRISPR-Cas9 knockouts or pharmacological inhibition in in vitro models .

Methodological Frameworks for Research Design

Q. How to formulate a research question on this compound’s structure-activity relationships (SAR) using the PICOT framework?

  • Methodological Answer :
  • P opulation: Cancer cell lines (e.g., A549, HeLa).
  • I ntervention: Structural analogs of this compound with modified side chains.
  • C omparison: Parent compound (Pemetrexed) vs. methyl ester derivative.
  • O utcome: IC50 values for cytotoxicity and thymidylate synthase inhibition.
  • T ime: 72-hour exposure period.
    This framework ensures specificity and aligns with hypothesis-driven SAR studies .

Q. What strategies mitigate bias in literature reviews on this compound’s preclinical efficacy?

  • Methodological Answer : Use PRISMA guidelines for systematic reviews:
  • Define inclusion/exclusion criteria (e.g., in vivo studies only, peer-reviewed journals).
  • Search multiple databases (PubMed, Scopus, Web of Science) with controlled vocabulary (MeSH terms: “Pemetrexed/analogs & derivatives”, “Antineoplastic Agents”).
  • Assess study quality via tools like SYRCLE’s risk of bias checklist for animal studies .

Data Management and Reproducibility

Q. How to document experimental procedures for this compound synthesis to ensure reproducibility?

  • Methodological Answer : Follow the Beilstein Journal’s guidelines:
  • Report catalyst source (e.g., Sigma-Aldrich, ≥99%), reaction solvent (e.g., anhydrous methanol), and purification steps (e.g., column chromatography, Rf values).
  • Provide raw spectral data in supporting information, including baseline-corrected NMR spectra and HPLC chromatograms with retention times .

Q. What tools are effective for managing contradictory data in high-throughput screening (HTS) of this compound analogs?

  • Methodological Answer : Use bioinformatics pipelines like KNIME or Python’s Pandas library to normalize HTS data (e.g., Z-score normalization). Apply consensus clustering to group compounds with similar activity profiles and flag outliers. Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.